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Cucurbit[8]uril

Cat. No.: B011357
M. Wt: 1329.1 g/mol
InChI Key: CONWISUOKHSUDR-UHFFFAOYSA-N
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Description

Cucurbit[8]uril (CB[8]) is a macrocyclic host molecule renowned for its exceptional ability to form stable 1:1:1 or 1:2 ternary complexes with various guest molecules within its large, hydrophobic cavity . This unique property makes it an indispensable building block in supramolecular chemistry for creating dynamic and functional nanostructures. Key Research Applications: • Supramolecular Theranostics: CB[8] is pivotal in designing smart nanotheranostic systems. These platforms combine diagnostic imaging and therapeutic action, leveraging the lesion-specific microenvironment (e.g., pH, enzymes) for targeted drug release, which enhances efficacy and minimizes systemic toxicity . Its complexes are also explored for multispectral optoacoustic imaging (MSOT), where they enhance contrast agent performance for detecting tumors and other diseases . • Biomedical Hydrogels: The dynamic host-guest interactions of CB[8] enable the construction of self-healing supramolecular hydrogels. These injectable, stimuli-responsive materials show great promise for drug delivery, 3D bioprinting, tissue engineering, and as biocompatible sensors . • Environmental Remediation: The polar carbonyl portals of CB[8] allow it to coordinate with metal ions, demonstrating effectiveness as an adsorbent for removing heavy metal contaminants, such as Pb²⁺, from aqueous solutions . • Molecular Encapsulation & Sensing: CB[8] can significantly improve the solubility, stability, and photophysical properties of guest molecules. This is utilized in developing advanced biosensors, enhancing fluorescence imaging, and protecting active pharmaceutical ingredients . Characterized by high thermal stability and low cytotoxicity, this compound provides a versatile and robust foundation for advancing research in materials science, nanomedicine, and chemical biology .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H48N32O16 B011357 Cucurbit[8]uril

Properties

IUPAC Name

3,5,8,10,13,15,18,20,23,25,28,30,33,35,38,40,41,43,45,47,51,53,55,57,59,61,63,65,67,69,71,73-dotriacontazapentacosacyclo[35.3.3.36,7.311,12.316,17.321,22.326,27.331,32.22,41.236,43.13,40.15,8.110,13.115,18.120,23.125,28.130,33.135,38.145,51.147,73.153,55.157,59.161,63.165,67.169,71]octacontane-44,46,48,49,50,52,54,56,58,60,62,64,66,68,70,72-hexadecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H48N32O16/c81-33-49-1-50-18-20-54(34(50)82)4-58-22-24-62(38(58)86)8-66-26-28-70(42(66)90)12-74-30-32-78(46(74)94)15-77-31-29-73(45(77)93)11-69-27-25-65(41(69)89)7-61-23-21-57(37(61)85)3-53(33)19-17(49)51-2-52(18)36(84)56(20)6-60(22)40(88)64(24)10-68(26)44(92)72(28)14-76(30)48(96)80(32)16-79(31)47(95)75(29)13-71(27)43(91)67(25)9-63(23)39(87)59(21)5-55(19)35(51)83/h17-32H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONWISUOKHSUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C%16N(C5=O)CN5C%17C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C(=O)N%16CN%17C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H48N32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1329.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Host Guest Complexation and Molecular Recognition with Cucurbit 1 Uril

Fundamental Principles of Host-Guest Interactions

The formation and stability of host-guest complexes involving Cucurbit sigmaaldrich.comuril are governed by a synergy of non-covalent forces. The confined hydrophobic cavity and the charged carbonyl portals of CB sigmaaldrich.com selectively interact with complementary features of guest molecules, leading to strong binding affinities. nih.govmdpi.commdpi.comrsc.orgnih.govbeilstein-journals.org

Hydrophobic Effect

The hydrophobic effect is a primary driving force for the encapsulation of nonpolar or weakly polar guests within the cavity of CB sigmaaldrich.com. nih.govrsc.orgnih.govbeilstein-journals.orgmdpi.compsu.edu The interior of the CB sigmaaldrich.com cavity is apolar, and the presence of "high-energy" water molecules within this cavity, which are less favorably solvated compared to bulk water, contributes to an enthalpic driving force upon guest binding. rsc.orgnih.govmdpi.com The displacement of these water molecules by a hydrophobic guest leads to a net increase in entropy and a favorable enthalpy change, enhancing the binding affinity. rsc.orgmdpi.com The size and shape complementarity between the hydrophobic portion of the guest and the CB sigmaaldrich.com cavity are critical for maximizing these favorable interactions. rsc.orgpsu.edu

Hydrogen Bonding Interactions

Hydrogen bonding interactions can occur between suitable functional groups on the guest molecule and the carbonyl oxygen atoms at the portals of CB sigmaaldrich.com. beilstein-journals.orgnih.govias.ac.in While the hydrophobic effect drives the guest into the cavity, hydrogen bonds at the entrance or within the cavity can further stabilize the complex. mdpi.commdpi.combeilstein-journals.org In some cases, hydrogen bonding networks involving water molecules within the complex can also contribute to stability. nih.govresearchgate.net For example, hydrogen bonds between the carboxyl oxygen atom of a guest and methylene (B1212753) hydrogens of CB sigmaaldrich.com, or between carbonyl oxygens of CB sigmaaldrich.com and methylene hydrogens of an adjacent CB sigmaaldrich.com in solid-state structures, have been observed. mdpi.comias.ac.in

π-π Stacking Interactions

Cucurbit sigmaaldrich.comuril is particularly well-known for its ability to simultaneously bind two aromatic guest molecules within its cavity, facilitating strong π-π stacking interactions between them. mdpi.commdpi.comnih.govnih.govacs.orgresearchgate.netjcesr.orgacs.orgnih.gov This ability to co-encapsulate two guests, often an electron-rich and an electron-deficient aromatic system, is a key feature that distinguishes CB sigmaaldrich.com from smaller cucurbit[n]urils. mdpi.comnih.govsuprabank.orgnih.govacs.org The confined environment of the CB sigmaaldrich.com cavity promotes a close, face-to-face or offset π-π stacking geometry, leading to significantly enhanced binding affinities for suitable guest pairs. nih.govjcesr.orgacs.org This phenomenon is central to the formation of stable 1:2 or 1:1:1 ternary complexes. mdpi.commdpi.comnih.govnih.govacs.orgresearchgate.net

Charge-Transfer Interactions

In addition to π-π stacking, the co-encapsulation of electron-donor and electron-acceptor guest molecules within the CB sigmaaldrich.com cavity can lead to the formation of charge-transfer complexes. nih.govmdpi.comsuprabank.orgnih.govrsc.orgtandfonline.com These interactions involve the partial transfer of electron density from the donor guest to the acceptor guest, further stabilizing the ternary complex. suprabank.orgnih.gov CB sigmaaldrich.com provides a suitable microenvironment that facilitates and stabilizes these charge-transfer interactions between the co-encapsulated guests, which is crucial for the formation of stable 1:1:1 ternary complexes involving donor-acceptor pairs. mdpi.comsuprabank.orgnih.gov While charge transfer contributes to the stability and observable properties (like distinct UV-Vis bands) of these complexes, the primary driving forces for their formation are often considered to be a combination of electrostatic and solvation effects rather than the charge transfer itself being the main energetic driver. suprabank.org

Stoichiometry of Cucurbitsigmaaldrich.comuril Complexes

The stoichiometry of Cucurbit sigmaaldrich.comuril complexes refers to the molar ratio of host (CB sigmaaldrich.com) to guest(s) in the formed inclusion complex. Due to its relatively large cavity size, CB sigmaaldrich.com can accommodate one or two guest molecules, leading to varied stoichiometries depending on the nature and size of the guest(s) and the experimental conditions. mdpi.commdpi.comtandfonline.comnih.govtrinity.eduunipr.itrsc.orgrsc.orgrsc.org

Common stoichiometries observed for CB sigmaaldrich.com complexes include:

1:1 (Host:Guest): In this stoichiometry, a single guest molecule is encapsulated within the CB sigmaaldrich.com cavity. This is typically observed for larger guests that occupy the majority of the cavity volume. For example, some studies report 1:1 complexation with certain drug molecules or elongated guests. beilstein-journals.orgacs.orgtandfonline.comtrinity.edursc.org

1:2 (Host:Guest): This stoichiometry involves one CB sigmaaldrich.com molecule encapsulating two guest molecules. This is frequently observed when the guests are relatively small and capable of co-existing within the CB sigmaaldrich.com cavity, often stabilized by favorable interactions like π-π stacking or charge-transfer interactions between the two guests. mdpi.commdpi.comnih.govacs.orgresearchgate.net Examples include the binding of two aromatic guests or two alkyl chains. mdpi.commdpi.comnih.govunipr.it

1:1:1 (Host:Guest1:Guest2): A characteristic stoichiometry for CB sigmaaldrich.com is the formation of ternary complexes where one CB sigmaaldrich.com molecule simultaneously binds two different guest molecules (Guest1 and Guest2). mdpi.comnih.govsuprabank.orgnih.gov This is particularly common with electron-donor and electron-acceptor pairs that engage in charge-transfer interactions within the cavity. mdpi.comnih.govsuprabank.orgnih.gov

2:1 (Host:Guest): In some cases, two CB sigmaaldrich.com molecules can interact with a single guest molecule. This can occur with very long or specifically structured guests that thread through or interact with the portals of two separate CB sigmaaldrich.com hosts. This stoichiometry has been observed with certain guests like methyl alkyl viologens with longer alkyl chains or specific drug molecules under certain conditions. acs.orgnih.govunipr.itrsc.org

Higher Order Stoichiometries: Less commonly, higher order stoichiometries like 2:2 or 3:2 (Host:Guest) have been reported, often in the context of supramolecular polymer formation or complex self-assemblies. tandfonline.comrsc.orgrsc.org These can involve multiple host and guest units interacting to form larger structures.

The specific stoichiometry adopted by a CB sigmaaldrich.com complex is influenced by factors such as the size, shape, charge, and functional groups of the guest(s), as well as the solution conditions (e.g., pH, solvent, concentration). nih.govunipr.it Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, Isothermal Titration Calorimetry (ITC), and Mass Spectrometry (MS) are commonly used to determine the stoichiometry and binding constants of CB sigmaaldrich.com complexes. mdpi.combeilstein-journals.orgnih.govsuprabank.orgacs.orgnih.govtrinity.eduunipr.it For instance, Job plot analysis using UV-Vis spectroscopy can indicate the binding ratio. mdpi.com ITC experiments provide thermodynamic parameters and confirm stoichiometry. mdpi.commdpi.comnih.govsuprabank.orgacs.orgtrinity.eduunipr.it

The ability of CB sigmaaldrich.com to form complexes with varying stoichiometries, particularly its propensity for 1:2 and 1:1:1 ternary complexes, makes it a versatile building block in supramolecular chemistry for constructing complex assemblies and functional materials. nih.govmdpi.comnih.gov

1:1 Host-Guest Complexes

Cucurbit researchgate.neturil forms 1:1 host-guest complexes when a single guest molecule is encapsulated within its cavity. This stoichiometry is commonly observed when the guest is sufficiently large to occupy a significant portion of the CB researchgate.net cavity or when specific interactions favor a single binding event. tandfonline.comnih.govacs.org For example, studies have shown the formation of 1:1 inclusion complexes between CB researchgate.net and certain viologen derivatives, particularly those with shorter alkyl chains, where the bipyridinium core is included in the cavity. researchgate.netresearchgate.net The stability of these 1:1 complexes can be high, with reported binding constants (Ka) varying widely depending on the guest structure. For instance, the complexation of oroxin A with CB researchgate.net forms a 1:1 complex with a binding constant of 1.299 × 10⁷ L·mol⁻¹. nih.gov Another example involves the exclusive formation of 1:1 complexes with certain electron donor-acceptor molecules where intramolecular charge-transfer interactions stabilize the complex within the CB researchgate.net cavity. tandfonline.com

Research findings often utilize techniques such as ¹H NMR spectroscopy and isothermal titration calorimetry (ITC) to confirm the stoichiometry and determine the binding constants of these 1:1 complexes. tandfonline.comnih.govacs.org Changes in the chemical shifts of guest protons in the presence of CB researchgate.net provide evidence of encapsulation within the cavity. nih.gov

Homo-Ternary Complexes (1:2 Host-Guest)

A hallmark of CB researchgate.net chemistry is its ability to simultaneously bind two identical guest molecules within its cavity, forming homo-ternary complexes with a 1:2 host-guest stoichiometry. mdpi.comnih.govmdpi.comresearchgate.net This typically occurs with guests that are relatively small and possess aromatic or hydrophobic moieties that can undergo π-π stacking or favorable hydrophobic interactions when confined within the CB researchgate.net cavity. mdpi.comresearchgate.net

Notable examples of guests forming 1:2 homo-ternary complexes include aromatic compounds like naphthyl groups and phenanthrolines. mdpi.comresearchgate.net Studies on naphthyl-containing guests demonstrated the formation of highly stable homoternary complexes (Guest₂@CB researchgate.net), where two naphthyl units reside within the CB researchgate.net cavity, driven by strong hydrogen bonding and π-π interactions. mdpi.com ITC data confirmed the 1:2 binding stoichiometry and revealed high binding constants for these complexes. mdpi.com Phenanthroline isomers have also been shown to bind within the CB researchgate.net cavity in a 2:1 guest-to-host ratio, forming inclusion complexes. researchgate.net

Viologen derivatives with specific structural features can also form 1:2 complexes with CB researchgate.net. researchgate.net The formation of these homo-ternary complexes is crucial in various applications, including the construction of supramolecular polymers and hydrogels through the physical cross-linking of guest-functionalized polymers by CB researchgate.net. nih.gov

Hetero-Ternary Complexes (1:1:1 Host-Guest)

Cucurbit researchgate.neturil is well-known for its ability to form stable hetero-ternary complexes by simultaneously encapsulating two different guest molecules (Guest 1 and Guest 2) in a 1:1:1 host-guest stoichiometry (CB researchgate.net·Guest 1·Guest 2). acs.orgresearchgate.netnih.govnih.govnih.govd-nb.info This type of complexation is often driven by a combination of factors, including hydrophobic effects, ion-dipole interactions, and particularly strong charge-transfer interactions between an electron-deficient guest (typically a viologen derivative like methyl viologen, MV²⁺) and an electron-rich guest (often an aromatic compound). acs.orgmdpi.comnih.govnih.gov

Methyl viologen (MV²⁺) is a frequently used first guest for the formation of CB researchgate.net-based hetero-ternary complexes. acs.orgmdpi.comnih.govnih.gov The initial binding of MV²⁺ to CB researchgate.net occurs via ion-dipole interactions with the carbonyl portals. acs.org Subsequently, an electron-rich second guest can bind within the cavity alongside MV²⁺, stabilized by hydrophobic effects and charge-transfer interactions. acs.org Examples of second guests include aromatic amino acids like tryptophan, naphthyl derivatives, and other electron-donating aromatic molecules. acs.orgnih.govnih.gov

The formation of these 1:1:1 complexes can be characterized by techniques such as ¹H NMR spectroscopy, UV-Vis spectroscopy (observing charge-transfer bands), fluorescence spectroscopy, and ITC. acs.orgnih.govnih.gov The binding affinities for the second guest in the presence of the CB researchgate.net·MV²⁺ complex can range significantly depending on the nature of the guest. mdpi.comnih.gov

Higher-Order Complexes (e.g., 1:3 Host-Guest)

While 1:1, 1:2, and 1:1:1 complexes are the most commonly discussed stoichiometries for CB researchgate.net, the formation of higher-order complexes is also possible, particularly with guests that have multiple binding epitopes or extended structures. researchgate.nettandfonline.com For instance, some studies have reported the formation of 2:1, 2:2, and even 3:2 host-guest stoichiometries with certain viologen derivatives, where multiple CB researchgate.net units interact with a single or multiple guest molecules. researchgate.net

More recently, research has explored the formation of complexes with stoichiometries such as 1:3 (host-to-guest) with specific extended guest molecules. acs.org This can occur when a single guest molecule is capable of threading through or interacting with multiple CB researchgate.net macrocycles, leading to the formation of complex supramolecular architectures like polypseudorotaxanes. acs.orgrsc.orgguanglu.xyzcam.ac.uk The binding stoichiometry in these higher-order complexes is highly dependent on the structural complementarity between the host and the guest. researchgate.netacs.org

Guest Molecules for Cucurbitresearchgate.neturil Complexation

Cucurbit researchgate.neturil can bind a wide variety of guest molecules, with a strong preference for cationic and neutral species featuring hydrophobic or aromatic moieties that can fit within its cavity. nih.gov

Aromatic Guests

Aromatic compounds are particularly effective guests for CB researchgate.net due to favorable π-π interactions and hydrophobic effects within the cavity. mdpi.comresearchgate.net Aromatic guests can participate in both homo- and hetero-ternary complex formation. Examples include phenyl, naphthyl, indole (B1671886), quinoline, and phenanthroline derivatives. mdpi.commdpi.comresearchgate.netresearchgate.netnih.gov The binding of aromatic guests can lead to significant changes in their spectroscopic properties, such as shifts in NMR signals and changes in fluorescence intensity, providing valuable insights into the binding event. researchgate.netnih.govnih.gov The ability of CB researchgate.net to bind aromatic amino acids, such as tryptophan and phenylalanine, has been explored for applications in peptide and protein recognition. rsc.orgresearchgate.netnih.gov

Viologen Derivatives

Viologen derivatives, which are bipyridinium salts, are among the most extensively studied guests for CB researchgate.net. researchgate.netresearchgate.net Their dicationic nature allows for strong ion-dipole interactions with the negatively polarized carbonyl portals of CB researchgate.net, while their aromatic cores can be encapsulated within the hydrophobic cavity. researchgate.netresearchgate.netmdpi.com Viologens can form various complex stoichiometries with CB researchgate.net, including 1:1, 1:2, and higher-order complexes, depending on the length and nature of their substituents. researchgate.netresearchgate.net The complexation of viologens with CB researchgate.net is often associated with interesting electrochemical and photophysical properties, such as changes in reduction potentials and the formation of charge-transfer complexes. acs.orgresearchgate.netnih.gov These properties make CB researchgate.net-viologen complexes valuable in the development of molecular switches, sensors, and functional supramolecular materials. acs.orgnih.gov

Here are some examples of binding constants for CB researchgate.net with various guests, illustrating the range of affinities:

Amino Acids, Peptides, and Proteins

Cucurbit americanelements.comuril demonstrates significant molecular recognition capabilities towards amino acids, peptides, and proteins, particularly those containing aromatic residues. Studies have shown that CB americanelements.com can bind strongly to aromatic amino acids such as tryptophan, phenylalanine, and tyrosine. itrcweb.orguni.lunih.gov This binding is often characterized by the encapsulation of the aromatic side chain within the hydrophobic cavity of CB americanelements.com. itrcweb.orguni.lu

CB americanelements.com can form both binary (1:1) and ternary (2:1) complexes with amino acids. For instance, studies investigating the binding of tryptophan, phenylalanine, and tyrosine with CB americanelements.com in aqueous solution using molecular dynamics simulations revealed stable complex formation. itrcweb.orguni.lu The binding in these complexes is primarily driven by favorable van der Waals interactions between the amino acid side chains and the CB americanelements.com cavity, as well as electrostatic interactions between the CB americanelements.com carbonyl portals and the amino acid's ammonium (B1175870) group. uni.lu For phenylalanine, two distinct binding modes within the CB americanelements.com cavity have been observed in computational studies. itrcweb.org

Beyond individual amino acids, CB americanelements.com is also known to bind to peptides. It can form homo- and hetero-ternary complexes involving the side chains of aromatic amino acids within peptide sequences. wikipedia.org The binding affinity of CB americanelements.com to tryptophan-containing peptides, when co-complexed with an auxiliary guest like methyl viologen, has been investigated, showing that adjacent amino acid residues had minimal impact on the binding to CB americanelements.com in these specific cases. wikipedia.org Furthermore, CB americanelements.com has been shown to bind strongly to continuous peptide motifs, including nonaromatic peptides, and is capable of binding multiple side chains within a peptide sequence. wikipedia.org The interaction of CB americanelements.com with proteins can involve the binding of specific protein elements, ranging from individual amino acids to segments of the protein, with biologically relevant binding affinities observed for single side chains like tryptophan upon co-complexation with certain auxiliary guests. wikipedia.org Co-crystal structures have provided molecular insights into the binding process of CB americanelements.com to peptides and proteins, highlighting the role of polar and hydrophobic contacts, as well as water networks, in stabilizing the complex within a protein crystal. wikipedia.org

Dyes and Fluorophores

Cucurbit americanelements.comuril's cavity and portals enable it to interact with various dyes and fluorophores, influencing their photophysical properties and enabling applications in sensing and imaging. The binding interactions between a squaraine dye and CB americanelements.com, for instance, have been shown to prevent dye aggregation in aqueous solution through the formation of a 1:1 inclusion complex. ontosight.ai This complex has been utilized as a fluorescent probe, exhibiting selective fluorescence quenching in the presence of mercury(II) ions, which is attributed to a synergetic binding effect between CB americanelements.com, the dye, and the metal cation. ontosight.ai

Metal cations can play a significant role in the complexation of fluorogenic dyes by cucurbiturils, including CB americanelements.com. uni.lu Computational studies have indicated that both CB wikipedia.org and CB americanelements.com can bind to neutral and positively charged forms of dyes like neutral red in the gas phase, with a stronger preference for the cationic structure due to stabilizing ion-dipole interactions with the carbonyl portals. uni.lu

Pharmaceutical Compounds

Cucurbit americanelements.comuril has garnered attention for its ability to bind a variety of pharmaceutical compounds, making it a promising candidate for applications in drug delivery and sensing. fishersci.iefishersci.sewikipedia.orgnih.gov CB americanelements.com can coordinate with structurally diverse drugs with high affinities. fishersci.iewikipedia.org Computational investigations have explored the binding of several commonly studied drugs to CB americanelements.com, providing insights into the dynamic binding picture of these interactions. fishersci.sewikipedia.orgnih.govwikipedia.org The host-guest interactions in CB americanelements.com-drug systems can be complex, with conformational fluctuations of both the host and guest molecules contributing to an ensemble of binding modes. fishersci.iewikipedia.org

The high affinity of CB americanelements.com for certain guests has been exploited in the development of sensing applications. For example, an indicator-displacement assay utilizing CB americanelements.com has been developed for the detection and quantification of memantine, an Alzheimer's drug, in blood serum. massbank.eu This application leverages the strong binding of a high-affinity indicator dye to CB americanelements.com, which is then displaced by the analyte. massbank.eu The binding affinity of the indicator dye MPCP (a methyl-pyridinium functionalized [2.2]paracyclophane derivative) for CB americanelements.com has been reported to be extremely high, in the order of 1010 M-1 in phosphate (B84403) buffer saline, making it one of the strongest binding guests known for CB americanelements.com. massbank.eu This strong binding is attributed to the encapsulation of the [2.2]paracyclophane moiety within the CB americanelements.com cavity and interactions of the methyl-pyridinium group with the portal region. massbank.eu

Metal Cations and Ions

Cucurbiturils, including CB americanelements.com, exhibit strong recognition and coordination abilities towards various metal cations and ions. wikidata.org The negatively polarized carbonyl portals of CB americanelements.com can effectively stabilize cationic species through ion-dipole interactions. fishersci.sewikidata.org Studies have investigated the binding constants of various inorganic cations, including alkali metal (Na+, K+), alkaline earth metal (Mg2+, Ca2+), and transition metal ions, with cucurbituril (B1219460) homologues. wikidata.orgnih.govnih.gov

While CB americanelements.com binds to metal cations, its selectivity within the cucurbituril series for inorganic metal ions is lower compared to smaller homologues like CB wikipedia.org and CB wikipedia.org, which offer a better size match for many common ions. nih.gov However, the binding of metal ions to cucurbiturils is significant and can influence their applications, for instance, by affecting their solubility in aqueous solutions containing salts. wikidata.orgnih.govnih.gov The formation of metal-cucurbituril complexes can also lead to the construction of novel supramolecular assemblies. wikidata.orgnih.gov In the context of host-guest complexation with other molecules, metal cations can participate in synergetic binding events, as observed in the selective fluorescence quenching of a CB americanelements.com-squaraine dye complex by mercury(II) ions. ontosight.ai Computational studies have evaluated the binding thermodynamics of biologically essential mono- and divalent metal cations (Na+, K+, Mg2+, Ca2+) to various cucurbiturils, assessing the influence of cavity size and metal ion characteristics. nih.gov The magnesium ion has been shown to bind strongly to cucurbiturils. uni.lu

Computational and Theoretical Studies of Host-Guest Binding

Computational and theoretical methods play a crucial role in understanding the intricate details of host-guest binding interactions involving Cucurbit americanelements.comuril at the atomic level. fishersci.iefishersci.sewikipedia.orgwikipedia.orgwikipedia.org These studies provide valuable insights into binding modes, dynamics, and the thermodynamic contributions of different noncovalent interactions. itrcweb.orguni.luwikipedia.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are extensively used to explore the dynamic nature of CB americanelements.com host-guest complexes and the conformational space of the interacting molecules. wikidata.orgitrcweb.orguni.luwikipedia.org MD simulations allow researchers to investigate binding pathways, identify different binding modes, and analyze the stability and dynamics of the complexes in solution. fishersci.ieitrcweb.orguni.lu

Studies employing MD simulations have provided detailed information on the binding of amino acids like tryptophan, phenylalanine, and tyrosine to CB americanelements.com, revealing the encapsulation of aromatic side chains within the cavity and the dynamic behavior of the complexes in aqueous solution. itrcweb.orguni.lu MD simulations have also been used to estimate binding affinities for CB americanelements.com with various guest molecules, including drug molecules, often in conjunction with free energy calculation methods like umbrella sampling combined with Hamiltonian replica exchange or the Molecular Mechanics/Poisson–Boltzmann Surface Area (MM-PBSA) method. itrcweb.orgwikipedia.orgfishersci.co.uk These simulations can capture the complex conformational ensembles that exist in CB americanelements.com-guest systems, which are more intricate than might be assumed based on the structural simplicity of the molecules. fishersci.iefishersci.se MD simulations have also provided insights into the dynamic variations among different binding modes and the role of interaction cooperation in controlling binding pathways in CB americanelements.com-mediated complexes. wikipedia.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to investigate the electronic structure, geometry, and interaction energies of CB americanelements.com host-guest complexes. fishersci.sewikipedia.orguni.luwikipedia.orgmassbank.eunih.govwikipedia.orgcenmed.comfishersci.be DFT calculations complement experimental studies and MD simulations by providing a detailed understanding of the noncovalent interactions that govern binding affinity and selectivity. wikipedia.org

DFT calculations have been applied to study the binding of various guests to CB americanelements.com, including amino acids, pharmaceutical compounds, dyes, and metal cations. uni.lumassbank.eunih.govwikipedia.orgcenmed.comfishersci.be These calculations can help determine the optimized geometries of binary and ternary complexes and estimate binding free energies. massbank.euwikipedia.orgcenmed.com For instance, DFT calculations have been used to evaluate the ground state structure of inclusion complexes between CB americanelements.com and indicator dyes like MPCP, confirming the encapsulation of the guest moiety within the CB americanelements.com cavity. massbank.eu In studies of amino acid binding, DFT methods have been employed to determine noncovalent host-guest interactions and their contributions to binding free energies. wikipedia.org DFT calculations have also been utilized to understand the binding of metal cations to cucurbiturils, assessing the key factors influencing recognition. nih.gov Furthermore, DFT has been used to investigate the complexation of dyes by CB americanelements.com and the effect of metal cations on these interactions. uni.lu The choice of appropriate functionals and basis sets in DFT calculations is crucial for accurately describing the non-local dispersion interactions that significantly contribute to the stability of host-guest complexes. cenmed.comfishersci.be

Binding Pathway and Interaction Patterns

Investigations into the binding pathway and interaction patterns of CB chemrxiv.org-guest complexes often involve extensive sampling of the configurational space of these systems. acs.orgnih.govchemrxiv.orgresearchgate.net Despite the apparent structural simplicity of the host and guest molecules, the host-guest interactions are more complex than initially expected. acs.orgnih.govchemrxiv.orgchemrxiv.org The binding process and the resulting interaction patterns are influenced by factors such as the conformational fluctuations of both the host and guest molecules, as well as the orientations of functional groups. acs.orgnih.govchemrxiv.org

Studies examining the binding of various guests, including drug-like molecules and viologen derivatives, have revealed different binding modes and stoichiometries depending on the guest's structure and the surrounding conditions. acs.orgnih.govchemrxiv.orgresearchgate.net For instance, CB chemrxiv.org can accommodate two guest molecules simultaneously within its cavity, forming 2:1 complexes, or interact with single guest molecules in a 1:1 ratio. researchgate.netnih.govacs.org The hydrophilic carbonyl portals stabilize cationic guests and act as hydrogen bond acceptors, while the hydrophobic cavity accommodates aliphatic and aromatic components, contributing to strong dipole-dipole and hydrophobic interactions. mdpi.comchemrxiv.orgacs.org

Conformational Fluctuations and Binding Modes

The conformational dynamics of both cucurbit chemrxiv.orguril and its guest molecules play a significant role in their host-guest interactions. acs.orgnih.govchemrxiv.org Conformational fluctuations and the orientation of functional groups can lead to the existence of an ensemble of binding modes. acs.orgnih.govchemrxiv.org This complexity suggests that understandings derived solely from static calculations based on a limited number of structures may be insufficient to fully describe these interactions. chemrxiv.org

For example, studies on CB chemrxiv.org-drug complexes indicate that host-guest interactions are more intricate than anticipated, with conformational fluctuations contributing to multiple binding modes. acs.orgnih.govchemrxiv.org Similarly, the binding of viologen derivatives to CB chemrxiv.org can result in different stoichiometries and binding modes depending on the length of aliphatic substituents on the guest molecule. researchgate.net The ability of CB chemrxiv.org to bind to peptides containing an N-terminal methionine, including nonaromatic peptides, highlights the diverse binding interfaces and the contribution of neighboring residues to high-affinity binding, further illustrating the complexity of binding modes. acs.orgnih.govtrinity.edu

Evaluation of Fixed-Charge Models

Theoretical modeling is a valuable tool for understanding CB chemrxiv.org-guest binding, but it presents challenges, particularly concerning the accuracy of fixed-charge models commonly used for drug-like molecules. acs.orgnih.govchemrxiv.org A thorough comparison of widely used fixed-charge models for such molecules has been conducted in the context of CB chemrxiv.org binding. acs.orgnih.govchemrxiv.org

Supramolecular Assemblies and Materials Based on Cucurbit 1 Uril

Supramolecular Hydrogels

Supramolecular hydrogels are three-dimensional (3D) networks formed through non-covalent interactions, such as host-guest complexation, which are capable of holding large amounts of water. nih.gov Hydrogels based on CB nih.gov have garnered significant interest due to their dynamic and reversible nature, which imparts properties like stimuli-responsiveness and self-healing. researchgate.netrsc.orgresearchgate.net These "smart" materials are constructed using CB nih.gov as a non-covalent crosslinker. nih.govresearchgate.net The dynamic crosslinks, based on host-guest interactions, can break and reform in response to external stimuli, providing adaptability not seen in covalently crosslinked hydrogels. nih.govnih.gov

The design of cucurbit nih.govuril-based supramolecular hydrogels is primarily founded on its unique molecular recognition capabilities. The core principle involves leveraging the large cavity of the CB nih.gov host to bind two guest molecules, thereby acting as a dynamic crosslinking point to form a 3D network. nih.govresearchgate.net

Key design principles include:

Ternary Complex Formation: The ability of CB nih.gov to form stable 1:1:1 heteroternary complexes (with two different guest molecules) or 2:1 homoternary complexes (with two identical guest molecules) is the fundamental crosslinking mechanism. nih.govacs.orgsquarespace.com This interaction is highly specific and can have very high association constants (up to 10¹⁴ M⁻²), leading to the formation of stable, yet reversible, hydrogel networks. nih.govsquarespace.com

Dynamic and Reversible Crosslinking: Unlike covalent bonds, the non-covalent host-guest interactions are dynamic and reversible. nih.govsquarespace.com This allows the hydrogel to exhibit properties such as shear-thinning, injectability, and self-healing. rsc.orgnih.govnih.gov The network can be disrupted under shear stress and can rapidly reform when the stress is removed. nih.gov

Stimuli-Responsiveness: The crosslinks can be designed to associate or dissociate in response to specific external stimuli. nih.govsquarespace.com By choosing appropriate guest molecules, the hydrogels can be made responsive to changes in temperature, pH, light, or the presence of competitive guest molecules. nih.govrsc.orgrsc.org For instance, the addition of a competitive guest with a high binding affinity for CB nih.gov can disrupt the network and cause the hydrogel to transition to a solution state. nih.govacs.org

Biocompatibility: For biomedical applications, the components of the hydrogel, including the CB nih.gov host and the guest-functionalized polymers or small molecules, are chosen for their good biocompatibility. nih.govresearchgate.net

The table below summarizes key parameters for selected CB nih.gov-based ternary complexes used in hydrogel design.

First GuestSecond GuestBinding Constant (Ka)Stimuli-ResponsivenessReference
Methyl ViologenNaphthoxy derivatives> 10¹¹–10¹² M⁻²Temperature, Competitive Guest squarespace.comacs.org
PhenylalaninePhenylalanine-Competitive Guest (Spermine, Amantadine) nih.gov
FGGC peptideFGGC peptideup to 10¹⁴ M⁻²Shear, Light (for network formation) nih.gov
StilbazoliumStilbazolium-Light (Photodimerization) nih.gov

This table is for illustrative purposes and binding constants can vary based on specific guest structures and experimental conditions.

The formation of CB nih.gov-based supramolecular hydrogels can be achieved through several construction strategies, which are primarily dictated by the type of non-covalent interaction driving the self-assembly process. researchgate.netnih.gov These methods can be broadly categorized based on the nature of the interacting components and the location of the interaction relative to the CB nih.gov macrocycle.

While less common than host-guest inclusion, interactions involving the outer surface of the cucurbit[n]uril macrocycle can also contribute to the formation of hydrogel networks. nih.govcore.ac.uk The exterior surface of CB[n]s possesses a positive electrostatic potential, which can engage in electrostatic interactions, such as ion-dipole or dipole-dipole interactions, with anionic or negatively charged species. researchgate.netnih.gov For example, dipole-dipole interactions between the polar carbonyl groups on the portals of CB nih.gov and quaternary ammonium (B1175870) cations on a polymer chain have been shown to contribute to the stability and self-healing properties of the resulting hydrogel. researchgate.net This type of interaction can act in concert with host-guest complexation to reinforce the hydrogel network. researchgate.net

Host-guest construction is the most prevalent method for fabricating CB nih.gov-based hydrogels. researchgate.netnih.gov This strategy relies on the formation of ternary inclusion complexes within the CB nih.gov cavity, which serves as the primary crosslinking mechanism. nih.gov The process involves mixing the CB nih.gov host with polymers or small molecules that have been functionalized with appropriate guest moieties. squarespace.commdpi.com The strong and specific binding between the host and guests drives the self-assembly of the components into a percolated 3D network, resulting in gelation. squarespace.com The dynamic nature of these host-guest bonds endows the hydrogels with unique properties such as self-healing and stimuli-responsiveness. rsc.orgnih.gov

A widely employed strategy for hydrogel formation involves the supramolecular crosslinking of polymers. nih.govresearchgate.netrsc.org In this approach, pre-existing polymer backbones are functionalized with guest molecules that can be specifically recognized by CB nih.gov. When CB nih.gov is introduced to a solution of these functionalized polymers, it acts as a supramolecular "handcuff," linking different polymer chains together through the formation of ternary complexes. acs.orgsquarespace.com

This method allows for the creation of robust yet dynamic hydrogel networks. A variety of natural and synthetic polymers have been used as scaffolds, including:

Gelatin: Gelatin-norbornene can be crosslinked using preassembled CB nih.gov•FGGC peptide ternary complexes via thiol-ene reactions. nih.govnih.govresearchgate.net

Chitosan (B1678972): Phenylalanine-grafted chitosan can be crosslinked by CB nih.gov through the formation of 2:1 host-guest complexes between CB nih.gov and the phenylalanine moieties. nih.gov

Poly(ethylene glycol) (PEG): Star-shaped PEGs functionalized with guest molecules like Phe-Gly-Gly tripeptides or photoactive stilbazolium can form hydrogels with CB nih.gov. nih.gov

Copolymers: Multivalent copolymers containing pendant guest groups like methyl viologen and naphthoxy derivatives can be crosslinked by CB nih.gov to form stimuli-responsive hydrogels. squarespace.comacs.org

The mechanical properties and stimuli-responsiveness of the resulting hydrogels can be tuned by adjusting parameters such as polymer concentration, the density of guest moieties on the polymer chain, and the molar ratio of CB nih.gov to the guest groups. researchgate.netsquarespace.comrsc.org

The table below provides examples of polymer systems used for supramolecular crosslinking with CB nih.gov.

Polymer BackboneGuest MoietyCrosslinking PrincipleResulting Hydrogel PropertiesReference
Gelatin-norborneneFGGC peptideCB nih.gov•(FGGC)₂ homoternary complexInjectable, shear-thinning, self-healing nih.govnih.gov
ChitosanPhenylalanineCB nih.gov•(Phe)₂ homoternary complexStimuli-responsive (competitive guest) nih.gov
Pluronic F-127Naphthalene (B1677914) derivativeCB nih.gov•(Naphthalene)₂ homoternary complexThermoresponsive, self-healing researchgate.net
Polyacrylamide copolymerMethyl Viologen & NaphthaleneCB nih.gov•(MV)•(Np) heteroternary complexThermo-responsive, tunable mechanics squarespace.com

Supramolecular hydrogels can also be constructed by the crosslinking of small molecule gelators using CB nih.gov. researchgate.netnih.gov In this approach, bifunctional or multifunctional small molecules containing guest moieties are used as the building blocks of the network. mdpi.com CB nih.gov crosslinks these small molecules through the formation of ternary complexes, leading to the growth of a 3D network and subsequent gelation. mdpi.com

This method offers a high degree of control over the chemical structure of the network. For example, hydrogels can be formed from CB nih.gov and two different small molecule guests (A and B) that can form a 1:1:1 ternary complex. mdpi.com The self-assembly process can be initiated by concentrating the components, for instance, at a liquid-liquid interface through emulsification, which rapidly increases the concentration and drives the crosslinking and gelation. mdpi.com This bottom-up approach allows for the design of hydrogels with precisely defined properties based on the structure of the small molecule building blocks.

Stimuli-Responsiveness of Hydrogels

The dynamic and reversible nature of host-guest interactions mediated by cucurbit nih.govuril (CB nih.gov) allows for the fabrication of "smart" hydrogels that can undergo significant changes in their properties in response to external stimuli. nih.govbenthamscience.com This responsiveness is typically achieved by designing polymer networks crosslinked by CB nih.gov ternary complexes where at least one of the guest molecules is sensitive to environmental cues such as pH, temperature, redox potential, or light. nih.govacs.org The application of a specific stimulus can alter the guest's structure or charge, leading to a change in its binding affinity with CB nih.gov and consequently causing the association or dissociation of the hydrogel network. nih.gov

The pH-responsiveness of cucurbit nih.govuril-based hydrogels is typically engineered by incorporating guest molecules with ionizable groups. The protonation or deprotonation of these groups at different pH values alters their ability to form stable ternary complexes within the CB nih.gov cavity, thus controlling the gel-sol transition.

One notable example involves a supramolecular hydrogel system composed of CB nih.gov and a copolymer, poly(N-(4-vinylbenzyl)-4,4′-bipyridinium dichloride-co-acrylamide) (P4VBAM). In this system, hydrogel formation is induced by adjusting the pH to an alkaline state. The addition of NaOH facilitates the formation of a 1:2 binary complex between CB nih.gov and the viologen units of the copolymer, creating the crosslinks necessary for a three-dimensional network.

Another approach utilized N-(4-diethylaminobenzyl)chitosan (EBCS) as the polymer backbone. nih.gov Under acidic or neutral conditions, the diethylamino groups on the chitosan side chains are protonated, allowing for strong host-guest interactions with CB nih.gov to form a stable hydrogel. nih.gov However, in a weakly alkaline environment, these groups are deprotonated, which leads to the disassembly of the CB nih.gov-based complexes and the dissolution of the hydrogel. nih.gov

Table 1: Examples of pH-Responsive Cucurbit nih.govuril Hydrogels

Polymer/Guest SystemStimulusMechanism of ResponseObserved Effect
Poly(N-(4-vinylbenzyl)-4,4′-bipyridinium dichloride-co-acrylamide) (P4VBAM)Increase in pH (alkalinity)Enhanced formation of a 1:2 complex between CB nih.gov and viologen units.Gel formation.
N-(4-diethylaminobenzyl)chitosan (EBCS)Increase in pH (weakly alkaline)Deprotonation of diethylamino groups disrupts host-guest interactions.Hydrogel dissociation (Sol transition). nih.gov

Temperature-responsive CB nih.gov hydrogels often incorporate thermoresponsive polymers, whose solubility in water changes significantly with temperature. The host-guest interactions with CB nih.gov can be used to modulate the gelation behavior and the lower critical solution temperature (LCST) of these polymers.

A system was developed using Pluronic F-127, a thermoresponsive polymer, with its ends functionalized with guest molecules capable of forming a homoternary complex with CB nih.gov. This polymer forms micelles as the temperature increases. The addition of CB nih.gov promotes the crosslinking of these micelles through host-guest complexation, leading to the formation of a hydrogel network. In another study, copolymers of N-isopropylacrylamide (NIPAM) and 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEA) were modified with asymmetric azobenzene (B91143) guests. rsc.org Upon addition of CB nih.gov, these polymers formed supramolecular hydrogels whose relaxation dynamics increased with temperature, corresponding to a temperature-dependent reduction in the binding affinity of the ternary complex. rsc.org

Research has also shown that for hydrogels formed with CB nih.gov and viologen-containing copolymers, the gel–sol transition temperature can be tuned by the molar ratio of CB nih.gov to the viologen guest units; an increase in this ratio leads to a higher transition temperature.

Table 2: Research Findings on Temperature-Responsive CB nih.gov Hydrogels

Polymer/Guest SystemKey FeatureObserved Temperature Response
Pluronic F-127 with CB nih.gov-binding guestsPolymer undergoes temperature-responsive micelle formation.CB nih.gov crosslinks the micelles upon temperature increase, inducing hydrogel formation.
pNIPAM-r-pDMAEA copolymers with azobenzene guestsThermoresponsive copolymer backbone.Relaxation dynamics of the hydrogel increase with temperature due to reduced binding affinity. rsc.org
P4VBAM with CB nih.govHost-guest crosslinking.The gel-sol transition temperature increases as the molar ratio of CB nih.gov to viologen units increases.

Redox-responsiveness in CB nih.gov hydrogels is achieved by employing guest molecules that can undergo reversible oxidation-reduction reactions. The change in the redox state of the guest alters its electronic properties and, consequently, its binding affinity for the CB nih.gov host, enabling redox-controlled assembly and disassembly of the hydrogel.

Viologen derivatives are prominent redox-active guests used in these systems. rsc.orgresearchgate.net The dicationic form of methyl viologen (MV²⁺) is an excellent guest for forming ternary complexes with CB nih.gov. Upon chemical or electrochemical reduction, it can be converted to the radical cation (MV⁺) and the neutral species (MV⁰). These reduced forms have significantly lower binding affinities for CB nih.gov, which leads to the dissociation of the ternary complex crosslinks and the collapse of the hydrogel structure. This process is often reversible; re-oxidation of the viologen guest can restore the crosslinks and reform the hydrogel. The ability to switch the binding "on" and "off" through redox signals provides a precise mechanism for controlling the material's state. rsc.org

Light-responsive hydrogels are created by incorporating photochromic guest molecules that undergo reversible isomerization when irradiated with light of specific wavelengths. This isomerization alters the guest's shape and electronic properties, modulating its interaction with CB nih.gov and triggering a gel-sol transition. nih.gov

Azobenzene derivatives are widely used photoswitches. nih.govrsc.org The more stable trans-isomer of an asymmetric azobenzene can form a stable homoternary complex with CB nih.gov, leading to hydrogel formation. rsc.org Upon irradiation with UV light, the azobenzene isomerizes to the cis form, which has a weaker binding affinity for CB nih.gov, causing the disruption of the crosslinks and a transition from a gel to a sol state. nih.govrsc.org This process can be reversed by irradiating with visible light or through thermal relaxation, allowing the hydrogel to recover. rsc.org

More advanced systems have been developed to be responsive to light in the biological optical window. A hydrogel system using a water-soluble azobenzene derivative was shown to undergo a gel-sol transformation upon irradiation with red light (650 nm), which triggers the E→Z isomerization of the guest. The process was reversible using blue light (420 nm). Another approach uses photoactive stilbazolium as a guest, which can be photodimerized upon irradiation to transform the physical, non-covalent crosslink into a permanent covalent bond, thereby stiffening the material.

Table 3: Light-Responsive CB nih.gov Hydrogel Systems

Photoswitchable GuestLight StimulusMechanism of ActionResulting Effect
Asymmetric AzobenzeneUV Lighttrans-to-cis photoisomerization disrupts the CB nih.gov ternary complex. nih.govrsc.orgGel-to-sol transition. rsc.org
Water-Soluble AzobenzeneRed Light (650 nm) / Blue Light (420 nm)Reversible E/Z photoisomerization controls the formation of a 2:2 stoichiometric complex.Reversible gel-sol transformation.
StilbazoliumUV Light (~370 nm)Photochemical dimerization of the guest molecule within the CB nih.gov host.Transforms a physical crosslink into a covalent one, increasing stiffness.

Self-Healing Properties

A key feature of supramolecular hydrogels crosslinked by CB nih.gov is their intrinsic ability to self-heal after damage. nih.gov This property arises directly from the dynamic and reversible nature of the non-covalent host-guest interactions that form the hydrogel network. benthamscience.com Unlike covalently crosslinked hydrogels, where breaking bonds is irreversible, the non-covalent crosslinks in a CB nih.gov system can readily break and reform. nih.gov

When the hydrogel is cut or damaged, the CB nih.gov-guest complexes at the fractured interface are dissociated. When the broken surfaces are brought back into contact, the host and guest moieties can diffuse across the interface and re-establish the ternary complex crosslinks, thus repairing the damage and restoring the hydrogel's structural integrity and mechanical properties.

The efficiency of self-healing is influenced by several factors. The dynamic equilibrium of the host-guest complexation allows for the dissipation of energy and the reorganization of the polymer network. In some systems, self-healing is further enhanced by introducing secondary interactions. For example, in a hydrogel formed with naphthalene-grafted copolymers, the self-healing performance was improved by dipole-dipole interactions between the polar carbonyl groups of CB nih.gov and quaternary ammonium cations on the polymer chain. These dynamic interactions enable the hydrogel to recover from damage at room temperature without external intervention.

Interpenetrating Network (IPN) Hydrogels

Interpenetrating network (IPN) hydrogels based on cucurbit nih.govuril involve the combination of a physically crosslinked CB nih.gov supramolecular network with a distinct, secondary polymer network. This design creates a material with synergistic properties, often exhibiting enhanced mechanical strength, stability, and functionality compared to single-network hydrogels.

One example is a supramolecular double network hydrogel formed by the physical interpenetration of a DNA network and a CB nih.gov network. The CB nih.gov network is formed through host-guest interactions with phenylalanine-functionalized carboxymethyl cellulose, creating a flexible hydrogel that improves the stability of the entire system, while the DNA network contributes its own unique properties. nih.gov This dual-network hydrogel demonstrates increased strength and thermal stability, as well as properties like stretchability and shear-thinning.

Another advanced IPN design utilized star-shaped poly(ethylene glycol)s (PEGs) functionalized with two different guest molecules: a Phe-Gly-Gly tripeptide and a photoactive stilbazolium. Mixing these polymers with CB nih.gov initially forms a physical, supramolecular IPN where both types of guests form non-covalent crosslinks. This initial hydrogel is dynamic and supports cell proliferation. Subsequently, upon irradiation with light, the stilbazolium-CB nih.gov complexes undergo photodimerization, transforming that part of the network into a covalently crosslinked structure. This creates a true IPN with one dynamic, reversible network and one permanent, covalent network, allowing for spatiotemporal control over the material's stiffness.

Supramolecular Polymers and Networks

The formation of non-covalent polymers and networks using cucurbituril (B1219460) as a molecular linker offers a dynamic and reversible alternative to traditional covalent polymers. These materials exhibit stimuli-responsive properties, making them attractive for a range of applications.

Linear Supramolecular Polymers

Linear supramolecular polymers can be constructed by utilizing the ability of cucurbituril to bridge bifunctional monomers. These monomers are designed to possess two guest moieties that can be simultaneously encapsulated by two different CB molecules, leading to the formation of a polymer chain.

One strategy involves the use of metal-coordination to promote supramolecular polymerization in aqueous solutions. For instance, a water-soluble monomer can be prepared through the coordination of a terpyridine-functionalized naphthalene guest with an iron(II) ion. The resulting rigid and bulky metal-ligand complex enhances the solubility of the monomer and sterically hinders intramolecular cyclization, thereby favoring the formation of linear supramolecular polymers upon the addition of cucurbituril. The driving force for this polymerization is the host-guest interaction between the naphthalene moieties of the monomer and the cavity of CB.

Another approach to creating linear supramolecular polymers involves the self-assembly of imidazolium (B1220033) salts in the presence of cucurbituril. This process can be stepwise, initially forming semiflexible polymer chains that can later evolve into more ordered crystalline nanostructures. The guest molecule's structure plays a crucial role in directing the self-assembly process and the final morphology of the resulting supramolecular polymer.

Monomer/Guest SystemLinkerResulting Polymer Properties
Terpyridine-Fe-NaphthaleneIron(II) ionEnhanced solubility, suppressed cyclization, formation of linear polymers in aqueous solution.
Imidazolium salts with naphthalene residuesImidazolium groupStepwise self-assembly into semiflexible polymer chains, which can further organize into crystalline nanostructures.

Supramolecular Crystal Networks

The ability of cucurbituril to form highly stable ternary complexes with specific guest molecules can be exploited to construct well-ordered supramolecular crystal networks. The selection of the guest molecule is critical in dictating the dimensionality and topology of the resulting network.

Naphthyl groups have been widely employed as building blocks for these networks. For example, the host-guest complexation of cucurbituril with 1-naphthylamine (B1663977) (NapA) or 2-naphthylamine (B18577) (Nap1) leads to the formation of stable 1:2 homoternary complexes, NapA₂@Q and Nap1₂@Q, respectively. In the solid state, these complexes self-assemble into one-dimensional (1D) supramolecular chains, which can further organize into two-dimensional (2D) and three-dimensional (3D) networks. The formation and stability of these networks are driven by a combination of strong hydrogen-bonding and π-π stacking interactions between the guest molecules encapsulated within the CB cavities.

The binding behavior and thermodynamics of these host-guest interactions have been characterized using various techniques, including ¹H NMR spectroscopy and UV-vis titration experiments. Dynamic light scattering (DLS) has also been used to monitor the formation of these supramolecular networks in solution.

Guest MoleculeResulting Network DimensionalityKey Interactions
1-Naphthylamine (NapA)1D chains, 2D and 3D networksHydrogen-bonding, π-π stacking
2-Naphthylamine (Nap1)1D chains, 2D and 3D networksHydrogen-bonding, π-π stacking
1-(4-methoxyphenyl)piperazineMulti-dimensional frameworksHost-guest interactions, coordination with metal ions, outer-surface interactions

Periodic Supramolecular Organic Frameworks

Periodic supramolecular organic frameworks (SOFs) represent a class of crystalline materials with well-defined porous structures. Cucurbituril-based host-guest systems have been utilized to construct such frameworks. For instance, three-dimensional periodic SOFs have been assembled in water from a tetratopic dendritic guest molecule and cucurbituril.

The formation of these frameworks can also be driven by interactions involving the outer surface of the cucurbituril molecule. For example, honeycomb-like frameworks have been obtained in the presence of planar inorganic anions like [AuCl₄]⁻ and NO₃⁻. In this case, the interaction between the outer surface of CB and these anions is the primary driving force for the assembly of the framework.

Furthermore, SOFs can be constructed from cucurbit[n]uril-basedpseudorotaxanes. The organization of these pseudorotaxane building blocks in the crystalline state is directed by orthogonal and/or parallel π-π interactions between guest moieties, such as 4,4'-bipyridin-1-ium units, leading to the formation of intricate framework structures.

Supramolecular Vesicles and Colloidal Microcapsules

The self-assembly of amphiphilic molecules into vesicles and microcapsules is a fundamental process in supramolecular chemistry with applications in areas such as drug delivery and encapsulation. Cucurbituril-based host-guest interactions provide a powerful tool for the construction of these hierarchical structures with stimuli-responsive properties.

Hierarchical Self-Assembly

The construction of supramolecular vesicles and microcapsules using cucurbituril often involves a hierarchical self-assembly process. This process typically begins with the formation of a supra-amphiphile, which is an amphiphilic molecule assembled through non-covalent interactions.

For instance, a supra-amphiphile can be formed by the heteroternary complexation of a hydrophilic polymer functionalized with a guest molecule (e.g., a naphthol derivative) and a hydrophobic molecule functionalized with another guest (e.g., a 4,4'-bipyridinium derivative) within the cavity of cucurbituril. This leads to the formation of an amphiphilic supramolecular brush copolymer. These supra-amphiphiles then self-assemble in aqueous solution to form higher-order structures such as micelles or vesicles.

In a different approach, colloidal particles functionalized with a guest molecule (e.g., methyl viologen) can be used as building blocks. These particles are assembled at the interface of microfluidic droplets, and a polymer functionalized with a second guest (e.g., an azobenzene derivative) is used to cross-link the particles via ternary complex formation with cucurbituril, resulting in the formation of supramolecular colloidal microcapsules.

Building Block 1Building Block 2Assembly ProcessResulting Structure
Hydrophilic polymer with guest AHydrophobic molecule with guest BCB-mediated formation of supra-amphiphile, followed by self-assemblySupramolecular vesicles
Guest-functionalized colloidal particlesGuest-functionalized polymerInterfacial assembly in microdroplets and CB-mediated cross-linkingColloidal microcapsules

Stimuli-Responsive Release

A key feature of supramolecular vesicles and microcapsules based on cucurbituril is their ability to release encapsulated cargo in response to external stimuli. This responsiveness is derived from the dynamic and reversible nature of the non-covalent interactions holding the assembly together.

Photo-Responsive Release: Light is a particularly attractive stimulus for controlled release due to the high degree of spatiotemporal control it offers. Photo-responsive release from CB-based vesicles can be achieved by incorporating a photoswitchable guest molecule, such as an azobenzene derivative, into the supra-amphiphile structure. Upon irradiation with UV light, the azobenzene moiety undergoes a trans-to-cis isomerization. This change in shape and polarity disrupts the ternary complex with cucurbituril, leading to the dissociation of the supra-amphiphile and the disassembly of the vesicle, thereby releasing the encapsulated cargo. This process is often reversible upon irradiation with visible light, which induces the cis-to-trans isomerization of the azobenzene.

Thermo-Responsive Release: Temperature can also be used as a trigger for release. For example, in the case of colloidal microcapsules constructed with thermo-responsive colloidal particles, an increase in temperature can cause the particles to contract. This contraction increases the porosity of the microcapsule shell, allowing for the release of the encapsulated cargo.

Redox- and pH-Responsive Release: The disassembly of supramolecular nanoparticles and subsequent drug release can also be triggered by changes in the redox environment or pH. For instance, nanoparticles constructed from an amphiphilic supramolecular brush copolymer can be designed to be sensitive to the reducing conditions and lower pH typically found in intracellular environments. This leads to the disassembly of the nanoparticles and the targeted release of their cargo within cells.

StimulusMechanismCargo Release
UV LightPhotoisomerization of azobenzene guest, disrupting the CB ternary complex and causing vesicle disassembly.Controlled release of encapsulated molecules like doxorubicin.
TemperatureContraction of thermo-responsive colloidal particles, increasing the porosity of the microcapsule shell.Release of encapsulated macromolecules.
Low pH and Reducing AgentsDisassembly of supramolecular nanoparticles in response to intracellular conditions.Targeted release of anticancer drugs within tumor cells.

Luminescent and Smart Materials based on Cucurbitnih.govuril

Cucurbit nih.govuril (CB nih.gov) serves as a versatile building block for the creation of advanced luminescent and smart materials. Its unique ability to encapsulate two guest molecules simultaneously within its large hydrophobic cavity enables the formation of ternary complexes, which is fundamental to the design of materials with tunable optical properties and responsiveness to external stimuli. This capacity allows for the precise control of intermolecular interactions, leading to the development of sophisticated supramolecular assemblies with applications ranging from sensing and bioimaging to information storage and light-harvesting technologies.

Tunable Fluorescence and Emission Properties

The encapsulation of fluorescent guest molecules within the rigid, hydrophobic cavity of CB nih.gov can significantly alter their photophysical properties, leading to tunable emission behaviors. This phenomenon arises from the restriction of intramolecular motion, protection from non-radiative decay pathways, and the formation of specific host-guest complexes.

A notable example involves a fluorene (B118485) derivative featuring two bispyridinium units (FPy). rsc.org When encapsulated by CB nih.gov, the fluorescence emission of the fluorene guest experiences a distinct red-shift, accompanied by an enhanced quantum yield. rsc.org The emission behavior of this system is dependent on the molar ratio of the components; the assembly process occurs in two steps as the ratio of FPy to CB nih.gov changes from 1:1 to 1:2. rsc.org The luminescent properties of these complexes can be further modulated by external factors such as pH, temperature, and salt concentration. rsc.org

Similarly, host-guest complexation between CB nih.gov and thiazolothiazole methyl-viologen (TMV) results in a material with dual-responsive luminescent properties. nih.gov The 1:2 complex of CB nih.gov and TMV exhibits emission that can be tuned by both humidity and temperature. nih.gov When printed on paper, the complex shows a reversible, humidity-dependent color change from greenish-yellow in a wet state to blue upon drying. nih.gov Furthermore, the system displays temperature-tunable emission, with blue luminescence becoming considerably enhanced at higher temperatures. nih.gov

The concentration of the host-guest complex can also be a critical factor in tuning fluorescence. A system composed of CB nih.gov and a distyryl-bodipy-functionalized bipyridinium guest (DBFPy2+) demonstrates unprecedented concentration-dependent dynamic assemblies. worktribe.com These different assemblies can be clearly distinguished by their multiple fluorescence emissions, which are visible to the naked eye under UV light. worktribe.com As the concentration of CB nih.gov increases, the emission color shifts significantly, and the excited-state lifetime of the guest molecule is remarkably extended. worktribe.com

Tunable Fluorescence in CB nih.gov Systems
Guest MoleculeHost:Guest RatioObserved PhenomenonStimulus/Factor
Fluorene derivative (FPy)1:1 and 1:2Red-shift in emission and enhanced quantum yield. rsc.orgMolar Ratio, pH, Temperature, Salt. rsc.org
Thiazolothiazole methyl-viologen (TMV)1:2Reversible color change from greenish-yellow to blue. nih.govHumidity, Temperature. nih.gov
Distyryl-bodipy-functionalized bipyridinium (DBFPy2+)VariesConcentration-dependent shift in fluorescence emission. worktribe.comConcentration. worktribe.com

Room-Temperature Phosphorescence (RTP)

Purely organic materials that exhibit room-temperature phosphorescence (RTP), particularly in aqueous media, are rare but highly sought after for applications in bioimaging and sensing. rsc.org CB nih.gov facilitates the development of such materials by providing a rigid microenvironment that encapsulates phosphors, thereby minimizing the non-radiative quenching of triplet excitons and promoting effective intersystem crossing. rsc.orgnih.gov

One strategy involves the formation of host-guest assemblies between CB nih.gov and halo-phenyl pyridine (B92270) derivatives. rsc.org Encapsulation of these guests within the CB nih.gov cavity leads to pH-responsive RTP in aqueous solutions. rsc.org The rigidity and planarity of the guest molecules are enhanced inside the host, particularly at lower pH, which reduces non-radiative deactivation pathways and leads to higher RTP quantum yields. rsc.org For instance, the assembly of a bromo-substituted phenyl pyridine derivative with CB nih.gov exhibits pH-modulable RTP with quantum yields of 7–10%. rsc.org

Another approach utilizes CB nih.gov to construct highly stable charge-transfer dimers. The complexation of bromophenyl pyridine derivatives (BPCOOH) with CB nih.gov in a 2:1 guest-to-host ratio enhances intersystem crossing, a key process for generating phosphorescence. nih.govacs.org The resulting assemblies can be incorporated into solid films, which significantly boosts their RTP performance by increasing noncovalent bonding interactions and enabling high-strength, visible RTP. nih.gov The first instance of visible-light-excited RTP in an aqueous phase was achieved through a host-guest assembly strategy involving a TBP-CB nih.gov complex, which induced a notable redshift in both absorption and phosphorescence emission. nih.gov

CB nih.gov-Based Room-Temperature Phosphorescence Systems
Guest Molecule(s)Key FeatureMechanism
Halo-phenyl pyridine derivativespH-responsive RTP in aqueous media. rsc.orgEncapsulation provides a rigid microenvironment, minimizing non-radiative decay. rsc.org
Bromophenyl pyridine derivatives (BPCOOH)Formation of a stable charge-transfer dimer. nih.govEnhancement of intersystem crossing upon complexation. nih.govacs.org
TBPVisible-light-excited RTP in aqueous phase. nih.govHost-guest assembly induces a redshift in phosphorescence emission. nih.gov

Supramolecular Switches

The ability of CB nih.gov to form stable homo- and heteroternary complexes in aqueous solutions makes it a reliable component for creating dynamic chemical systems and supramolecular switches. researchgate.netnih.govresearchgate.net These switches can be designed in a predictable and modular fashion by selecting appropriate guest molecules that respond to external stimuli such as pH, light, or redox potential. researchgate.netnih.gov

Photochemical stimuli are widely used to control the function of these switches. A red-light-responsive system has been constructed based on the host-guest interaction between CB nih.gov and an azobenzene derivative. rsc.org The reversible Z/E photoisomerization of the azo guest can be triggered by alternating red (650 nm) and blue (420 nm) light, which in turn switches the host-guest complexation behavior. rsc.org This allows for the photo-controlled assembly and disassembly of materials like supramolecular hydrogels. rsc.org

Light can also be used to trigger the release of CB nih.gov itself, providing temporal control over supramolecular processes. nih.govrsc.org In one such system, a bivalent cage molecule binds to CB nih.gov with high affinity. nih.gov Upon UV irradiation, the cage is cleaved, reducing its affinity for CB nih.gov by 100-fold and causing the release of the macrocycle. nih.gov This released CB nih.gov can then participate in downstream processes, such as activating the enzyme caspase-9, demonstrating a light-responsive platform for modulating biological activity. nih.govrsc.org Furthermore, CB nih.gov can mediate the complexation of a dicationic azobenzene, allowing for the light-controlled encapsulation and release of various second guest compounds, including dyes and amino acids. researchgate.net

Examples of CB nih.gov-Based Supramolecular Switches
Guest Molecule/SystemStimulusSwitching MechanismApplication
Azobenzene derivativeRed/Blue LightReversible Z/E photoisomerization of the guest alters binding with CB nih.gov. rsc.orgPhotoswitchable hydrogels. rsc.org
Bivalent cage moleculeUV LightPhotocleavage of the cage releases bound CB nih.gov. nih.govEnzyme activation. nih.govrsc.org
Dicationic azobenzene + Second guestLightLight-controlled encapsulation and release of a second guest molecule. researchgate.netControlled release. researchgate.net
Phenylpyridine derivativespHProtonation/deprotonation of the guest controls the formation of a 2:1 ternary complex. researchgate.netReversible assembly of gold nanorods. researchgate.net

Artificial Light-Harvesting Systems

Artificial light-harvesting systems mimic the primary process of natural photosynthesis, where energy is captured and transferred efficiently. Supramolecular assemblies based on CB nih.gov are effective platforms for constructing such systems due to their ability to organize donor and acceptor chromophores in close proximity, facilitating energy transfer.

Host-guest assemblies of CB nih.gov with halo-phenyl pyridine derivatives not only exhibit RTP but can also function as efficient light-harvesting systems. rsc.orgrsc.org These assemblies can act as energy donors, demonstrating triplet-singlet energy transfer to various acceptor dyes like Rhodamine 6G (Rh6G) and Rhodamine B (RhB) with high efficiency. rsc.org

More complex systems can be built through hierarchical self-assembly. An amphiphilic pyridinium-functionalized anthracene (B1667546) (AP) can form a complex with CB nih.gov (AP-CB8), which then self-assembles into nanorods. researchgate.net These nanorods serve as energy donors in a light-harvesting system with the negatively charged dye Eosin Y (EY) acting as the energy acceptor. researchgate.net The organized structure of the supramolecular assembly enhances the energy transfer performance compared to the individual donor molecule. researchgate.net

A highly efficient phosphorescence energy transfer system has been developed using a multi-step confinement strategy. acs.org First, a dicationic 4-(4-bromophenyl)-pyridine derivative (G) forms a linear polypseudorotaxane with CB nih.gov. This structure is then co-assembled with an anionic polyelectrolyte, poly(4-styrene-sulfonic sodium) (PSS), to form uniform spherical nanoparticles. acs.org This hierarchical assembly creates a scaffold that significantly enhances phosphorescence and serves as an efficient platform for energy transfer to near-infrared (NIR) dyes, achieving long-lived NIR emission in water. acs.org

CB nih.gov-Based Artificial Light-Harvesting Systems
Energy DonorEnergy AcceptorAssembly StructureKey Outcome
CB nih.gov complex with halo-phenyl pyridine derivativesRhodamine 6G, Rhodamine B. rsc.orgHost-guest ternary complex. rsc.orgEfficient triplet-singlet energy transfer. rsc.orgrsc.org
CB nih.gov complex with amphiphilic pyridinium-functionalized anthracene (AP-CB8)Eosin Y (EY). researchgate.netSelf-assembled nanorods. researchgate.netEnhanced energy transfer efficiency and antenna effect. researchgate.net
CB nih.gov polypseudorotaxane with dicationic guest (G), co-assembled with PSSRhodamine 800Hierarchically assembled spherical nanoparticles. acs.orgHigh-efficiency phosphorescence energy transfer for long-lived NIR emission. acs.org

Table of Mentioned Compounds

Abbreviation/Common NameFull Chemical Name
APAmphiphilic pyridinium-functionalized anthracene
BPCOOHBromophenyl pyridine derivatives
CB nih.govCucurbit nih.govuril
DBFPy2+Distyryl-bodipy-functionalized bipyridinium
EYEosin Y
FPyFluorene derivative with two bispyridinium units
GDicationic dodecyl-chain-bridged 4-(4-bromophenyl)-pyridine derivative
PSSPoly(4-styrene-sulfonic sodium)
Rh6GRhodamine 6G
RhBRhodamine B
TMVThiazolothiazole methyl-viologen

Advanced Applications of Cucurbit 1 Uril in Research

Biomedical Applications

Cucurbit dntb.gov.uauril's biocompatibility and strong binding affinities have facilitated its integration into various biomedical applications, ranging from drug delivery systems to tissue engineering scaffolds and bioimaging agents. mdpi.comresearchgate.netresearchgate.net Its ability to form supramolecular hydrogels through reversible host-guest interactions is particularly advantageous in creating dynamic and responsive biomaterials. mdpi.comresearchgate.netnih.gov

Cell Encapsulation for Biocatalysis

Supramolecular hydrogels based on cucurbit dntb.gov.uauril have shown promise for cell encapsulation, a technique crucial for biocatalysis. mdpi.comnih.gov These hydrogels can be formed through the host-guest interaction between CB dntb.gov.ua and functionalized polymers or small molecules. mdpi.comnih.gov The dynamic nature of the CB dntb.gov.ua-mediated crosslinks allows for potential control over the hydrogel's properties, which is important for maintaining cell viability and activity within the matrix. Research has explored injectable CB dntb.gov.ua-based supramolecular gelatin hydrogels for cell encapsulation, highlighting their potential in creating suitable microenvironments for cells involved in biocatalytic processes. researchgate.net

Tissue Engineering

Cucurbit dntb.gov.uauril-based supramolecular hydrogels are being investigated as potential biomaterials for tissue engineering. mdpi.comresearchgate.netnih.gov The ability to form dynamic networks through reversible host-guest interactions provides these hydrogels with properties that can mimic the native extracellular matrix, such as injectability, self-healing, and tunable mechanical stiffness. mdpi.comresearchgate.netnih.govcam.ac.uk Studies have demonstrated the use of CB dntb.gov.ua to crosslink functionalized polymers, such as peptide-functionalized hyaluronic acid, to create hydrogels with controlled mechanical properties and the ability to support cell proliferation and differentiation. nih.govcam.ac.uk Furthermore, the incorporation of photoactive guest molecules allows for the spatiotemporal control over the hydrogel's mechanical properties upon irradiation, offering a method to adapt the scaffold's stiffness for specific tissue regeneration needs. nih.govresearchgate.net

Bioimaging

Cucurbit dntb.gov.uauril plays a role in the development of supramolecular assemblies for bioimaging applications. dntb.gov.uanih.govnih.govrsc.orgfrontiersin.org Its ability to encapsulate or co-assemble with fluorescent molecules can enhance their photophysical properties, such as increasing fluorescence intensity or enabling room-temperature phosphorescence in aqueous solutions, which is beneficial for cellular imaging. nih.govnih.govrsc.orgrsc.orgnankai.edu.cn CB dntb.gov.ua-mediated co-assembly strategies have been employed to create fluorescent probes that can precisely recognize and image specific molecules in biological systems, including plant active signals and components within cancer cells. dntb.gov.uanih.govrsc.org The formation of stable inclusion complexes with fluorescent dyes can also lead to red-shifts in absorption and emission spectra, making them suitable as biolabels. rsc.org

Anti-bacterial Applications

Research has explored the potential of cucurbit dntb.gov.uauril in anti-bacterial applications, primarily through its ability to form inclusion complexes with antibiotics. nih.govresearchgate.netbeilstein-journals.orgbeilstein-journals.org By encapsulating antibiotics, CB dntb.gov.ua can influence their properties, such as release rate and potentially enhance their antibacterial activity against certain bacteria. nih.govresearchgate.netbeilstein-journals.org For instance, the formation of a 1:1 inclusion complex between CB dntb.gov.ua and chloramphenicol (B1208) (CPE) was shown to reduce the release rate of CPE and enhance its inhibitory activity against Escherichia coli. nih.govresearchgate.netbeilstein-journals.org Furthermore, CB dntb.gov.ua has been utilized in the design of in-situ activable antibiotics, where supramolecular crosslinking by CB dntb.gov.ua triggers the antibacterial activity of an otherwise inactive molecule. researchgate.net

Biomedical Sensors

Cucurbit dntb.gov.uauril's strong and selective binding capabilities make it a valuable component in the design of biomedical sensors. mdpi.comresearchgate.netrsc.orgacs.org By incorporating CB dntb.gov.ua into sensing platforms, researchers can develop systems capable of detecting specific biomolecules or analytes with high sensitivity and selectivity. mdpi.comrsc.org Electrochemical sensors utilizing CB dntb.gov.ua modified electrodes have been developed for the determination of biomolecules like tryptophan, demonstrating improved selectivity due to the molecular recognition properties of CB dntb.gov.ua. rsc.org Potentiometric sensors based on polymeric membranes containing CB dntb.gov.ua have also been developed for the detection of substances like tetracycline (B611298) residues in samples like milk, showcasing the ability of CB dntb.gov.ua to enhance the analytical features of the sensor. mdpi.com

Sensing and Detection Systems

Beyond biomedical sensing, cucurbit dntb.gov.uauril is widely applied in the development of various sensing and detection systems for a broad range of analytes. dntb.gov.uaresearchgate.netrsc.orgresearchgate.netarabjchem.org Its host-guest interactions can be exploited to create responsive probes and materials that signal the presence of a target molecule through changes in properties like fluorescence or electrochemical behavior. nankai.edu.cnresearchgate.net CB dntb.gov.ua-based systems have been developed for the detection of pesticides, utilizing fluorescence changes upon the addition of the analyte due to competitive binding. researchgate.net The formation of supramolecular assemblies involving CB dntb.gov.ua and phosphorescent molecules has led to the creation of probes capable of sensing antibiotics in both aqueous solutions and within cells, highlighting the versatility of CB dntb.gov.ua in developing sensitive detection methods. nankai.edu.cn The rational design of CB dntb.gov.ua-based indicator-displacement assays has also enabled the detection of specific molecules, such as the Alzheimer's drug memantine, even in complex matrices like blood serum. rsc.org

Biosensors with High Sensitivity

Cucurbit nih.govuril plays a crucial role in the development of highly sensitive biosensors. Its ability to form strong host-guest complexes allows for precise molecular recognition, which is fundamental for sensor specificity and sensitivity. Supramolecular assemblies mediated by CB nih.gov, such as those involving nanoparticles, can be used to fabricate surface-enhanced Raman spectroscopy (SERS) sensors with superior sensitivity and selectivity for detecting trace chemical and biological markers. ucl.ac.uk The encapsulation of small molecules within the hydrophobic cavity of CB nih.gov enhances sensitivity by concentrating the analyte and improves selectivity through molecular recognition. ucl.ac.uk Organic field-effect transistor (OFET)-based sensors functionalized with cucurbit[n]uril derivatives (including CB ucl.ac.uk in some studies, which highlights the broader family's relevance) have demonstrated high sensitivity for detecting biogenic substances. researchgate.netacs.org

Detection of Biomolecules (e.g., Tryptophan, 3-Nitrotyrosine (B3424624), Catechol, Dopamine (B1211576), Glucose)

CB nih.gov is extensively used for the detection of various biomolecules, leveraging its specific binding properties.

Tryptophan: A cucurbit nih.govuril-based rotaxane chemosensor has been developed for the optical detection of tryptophan, even in complex matrices like human serum and urine at physiologically relevant concentrations. researchgate.netnih.gov This chemosensor utilizes CB nih.gov-mediated host-guest chemistry for macrocycle-dye complex formation, enabling emission-based detection. researchgate.net Fluorescent supramolecular chemosensors based on CB nih.gov can also be used for the label-free, real-time monitoring of enzymatic reactions involving tryptophan. rsc.org

3-Nitrotyrosine: A supramolecular probe utilizing a tetraphenylstyrene imidazole (B134444) derivative in conjunction with CB nih.gov has been developed for the specific detection of 3-nitrotyrosine (3-NT) in human serum and plasma. nih.govacs.orgacs.org The detection is based on fluorescence quenching upon the introduction of 3-NT, attributed to a charge transfer effect. acs.org

Catechol and Dopamine: The supramolecular assembly of 2,7-dimethyldiazapyrenium and CB nih.gov forms a fluorescent host capable of binding and detecting indole (B1671886) derivatives like tryptophan, as well as catechol and dopamine. rsc.orgnih.govresearchgate.netcapes.gov.br The binding of aromatic pi-donor moieties, such as those in catechol and dopamine, to the inclusion complex allows for their detection, often through fluorescence changes. nih.govnih.gov A selective photochemical sensor for dopamine has also been developed using a fluorescent water-soluble complex of perylene (B46583) bis(diimide) dye with CB nih.gov. tandfonline.com Computational studies also indicate that CB nih.gov favors complexation with dopamine in aqueous phase. researchgate.net

Glucose: While some studies on glucose detection utilize other cucurbiturils like CB rsc.org in electrochemical biosensing ecnu.edu.cn, research involving CB nih.gov in glucose sensing often focuses on composite materials or cascade catalysis systems. For instance, a nanocomposite involving a peroxidase-like cucurbit ucl.ac.ukuril with enzyme-encapsulated ZIF-8 has been applied for colorimetric biosensing of glucose. nih.gov This highlights the potential for CB[n] family members, including potentially CB nih.gov in similar architectures, for glucose sensing.

Metal Cation Detection

Cucurbit nih.govuril can be incorporated into fluorescent or electroactive sensor systems for the detection of metal ions. The binding of metal cations can induce changes in the optical or electrochemical properties of a guest molecule encapsulated within the CB nih.gov cavity. For example, a fluorescent probe based on CB nih.gov and a squaraine dye has shown high selectivity for Hg2+ ions, with detection occurring via fluorescence quenching due to synergistic binding between CB nih.gov, the dye, and Hg2+ ions. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Another study demonstrated the use of a CB nih.gov inclusion complex as a fluorescent probe for the selective recognition of various metal cations, including Al3+, Hg2+, Fe3+, Fe2+, Cr3+, Eu3+, Tm3+, and Yb3+, with recognition properties influenced by pH. tandfonline.com

Fluorescence-Based Sensing

Fluorescence-based sensing is a prominent application of Cucurbit nih.govuril, leveraging its ability to modulate the photophysical properties of encapsulated fluorescent dyes or form fluorescent host-guest complexes. The intense fluorescence emission of complexes like benzobis(imidazolium)-CB nih.gov can be quenched upon binding to a second guest, enabling optical sensing. nih.gov CB nih.gov can enhance the fluorescence of a dye upon encapsulation into its hydrophobic cavity. d-nb.info Ratiometric fluorescence detection has been achieved using a CB nih.gov-peptide beacon ensemble, where the binding of a substrate displaces the peptide beacon, altering pyrene (B120774) excimer to monomer emission. d-nb.infonih.gov CB nih.gov-based fluorescent probes have been developed for the selective detection of various analytes, including pesticides like pymetrozine, through fluorescence enhancement. worktribe.com The tunable fluorescence behaviors of supramolecular systems based on fluorene (B118485) derivatives and CB nih.gov have also been utilized for sensing applications, such as ATP detection, through aggregation-induced quenching. rsc.org

Electrochemical Sensors

Cucurbit nih.govuril also finds application in the development of electrochemical sensors. By incorporating electroactive guest molecules within the CB nih.gov cavity, changes in their electrochemical properties upon analyte binding can be monitored. The molecular recognition properties of CB nih.gov can be exploited to enhance the selectivity and sensitivity of electrochemical determination of analytes like tryptophan. researchgate.net The first electrochemical sensor based on a cucurbit[n]uril modified electrode utilized a CB nih.gov glassy carbon modified electrode for tryptophan determination. researchgate.net

High-Throughput Screening

The use of Cucurbit nih.govuril-based chemosensors facilitates high-throughput screening applications. Supramolecular optical chemosensors derived from CB nih.gov-mediated host-guest chemistry can be encapsulated in microdroplets, providing an efficient platform for conducting a large number of parallel experiments. researchgate.netresearchgate.net This approach allows for shorter processing times and reduced analyte volume requirements, making it suitable for high-throughput screening of enzyme activity and other biological processes. researchgate.netresearchgate.net Emission-based high-throughput screening in a microwell plate format is possible with CB nih.gov-based chemosensors. researchgate.netnih.gov

Label-Free Enzymatic Reaction Monitoring

Cucurbit nih.govuril-based fluorescent supramolecular chemosensors enable label-free, real-time monitoring of enzymatic reactions. rsc.orgrsc.orgrepec.org These sensors can monitor reactions by coupling the appearance of a product or depletion of a substrate to a change in the amount of free and analyte-bound chemosensor, which is detectable through fluorescence changes. rsc.org This method offers high sensitivity and versatility for sensing enzymatic activity and screening inhibitors and activators. rsc.orgrsc.org

Chirality Sensing

Chirality is a fundamental property in many areas of science, particularly in drug discovery and biochemistry, where the ability to recognize and differentiate between enantiomers is crucial researchgate.netrsc.org. Cucurbit cam.ac.ukuril, despite being achiral itself, can be utilized in chirality sensing through the formation of host-guest complexes with chiral compounds. Upon complexation with an enantiomerically pure guest, the resulting host-guest complex becomes chiral, which can be detected using techniques like circular dichroism (CD) spectroscopy researchgate.netmdpi.com.

Research has demonstrated that CB cam.ac.uk can form complexes with chiral guests, leading to induced supramolecular chirality that can be monitored by CD signals mdpi.com. For instance, a method has been developed for detecting chiral amino acids, peptides, proteins, and aromatic drugs using a CB cam.ac.uk sensor mdpi.com. This method relies on the phenomenon that chiral compounds can induce a CD signal upon complexation with achiral molecules like CB cam.ac.uk, especially when CB cam.ac.uk forms a complex with two aromatic guests mdpi.com. The formation of a specific chiral product that chemoselectively complexes with a CB cam.ac.uk sensor can be followed mdpi.com.

Furthermore, CB cam.ac.uk-based supramolecular frameworks have shown adaptive chirality induced by the presence of chiral molecules like L- or D-phenylalanine rsc.org. This induction of chirality can be observed through mirror-image CD and circularly polarized luminescence (CPL) signals, suggesting efficient through-space chirality transfer within the assembled structure rsc.org. This adaptive chirality allows for the differentiation of chiral compounds and even the distinction of peptide sequences rsc.org.

A CB cam.ac.uk-based rotaxane chemosensor has been developed for the optical detection of tryptophan, a chiral biomarker, even in complex biological fluids like human blood serum and urine kit.edu. This chemosensor enables emission-based high-throughput screening and can be used for label-free enzymatic reaction monitoring and chirality sensing kit.edu.

Catalysis

Cucurbit cam.ac.ukuril has emerged as a valuable component in supramolecular catalysis, where its ability to encapsulate guests and create confined environments can influence reaction rates and selectivities cam.ac.ukrsc.org. CB cam.ac.uk can act as a supramolecular nanoreactor, providing a confined cavity that can bind reactants and/or catalysts, thereby promoting specific reactions cam.ac.uknih.gov.

One notable application is in asymmetric catalysis, where CB cam.ac.uk, despite its achirality, can enhance enantioselectivity when combined with a chiral source cam.ac.uknih.govkcl.ac.uk. For example, CB cam.ac.uk has been used in an asymmetric Lewis acid catalyzed Diels-Alder reaction cam.ac.uknih.govkcl.ac.uk. By using an amino acid as the chiral source and Cu2+ as the Lewis acid, a complex with CB cam.ac.uk can catalyze Diels-Alder reactions with significantly increased enantioselectivities and rate acceleration cam.ac.uknih.govkcl.ac.uk. Mechanistic studies suggest that both the amino acid-Cu2+ complex and the dienophile substrate are included within the CB cam.ac.uk cavity, and the confinement and conformational constraints imposed by the cavity are fundamental to the enhanced catalytic performance cam.ac.uknih.govresearchgate.net. Enantiomeric excesses of up to 92% have been achieved in these CB cam.ac.uk-catalyzed reactions, comparable to systems using much larger biomacromolecules nih.govkcl.ac.uk.

CB cam.ac.uk can also accelerate reactions by bringing reactants into close proximity within its cavity. For instance, a catalytic amount of CB cam.ac.uk has been shown to significantly accelerate the photodimerization of Brooker's merocyanine (B1260669) rsc.org. This catalytic process is proposed to occur in a cyclic manner where the photodimerized product is competitively replaced by monomeric reactants within the CB cam.ac.uk cavity rsc.org.

These examples highlight the potential of CB cam.ac.uk to act as a supramolecular catalyst or nanoreactor, influencing reaction pathways and enhancing catalytic efficiency and selectivity by providing a unique confined environment for guest molecules.

Environmental Remediation

The ability of cucurbit cam.ac.ukuril to form strong host-guest complexes with a variety of molecules, including organic pollutants, makes it a promising material for environmental remediation applications, particularly for the removal of contaminants from aqueous media nih.govresearchgate.net. The hydrophobic cavity of CB cam.ac.uk and the polar carbonyl portals allow for strong binding interactions with suitable guest molecules acs.org.

Dye Removal from Aqueous Media

Organic dyes are significant water pollutants, and their removal from wastewater is crucial. Cucurbit cam.ac.ukuril and its assemblies have shown effectiveness in adsorbing and removing various dyes from aqueous solutions nih.govresearchgate.netmdpi.comnih.gov.

A CB cam.ac.uk-based supramolecular assembly synthesized with [ZnCl4]2- anions as a structure inducer has been applied as a high-efficiency absorbent for dye removal nih.govresearchgate.net. This assembly demonstrated excellent removal rates for dyes like amaranth (B1665344) (AMR), achieving removals of over 96% nih.govresearchgate.net. The adsorption mechanism is believed to involve the formation of inclusion complexes where the phenyl and sulfonyl or sulfone moieties of the dyes enter the CB cam.ac.uk cavities within the assembly nih.govrsc.org. The adsorption process can be rapid, reaching saturation within 5 minutes in some cases nih.gov.

Functionalizing materials with CB cam.ac.uk can also enhance their dye adsorption capabilities. For example, grafting functionalized CB cam.ac.uk onto chitosan (B1678972) chains resulted in a material (CB cam.ac.uk-CS) with exceptionally high adsorption capacities for various reactive dyes, including reactive orange 5 (RO5), acidic blue 25 (AB25), and reactive yellow 145 (RY145) nih.gov. Maximum adsorption capacities reached over 1000 mg/g for these dyes nih.gov. The adsorption of dyes by CB cam.ac.uk-CS is primarily driven by the strong interaction between the dye molecules and the hydrophobic cavity of CB cam.ac.uknih.gov.

Data Table: Dye Removal Efficiency by CB cam.ac.uk-based Materials

MaterialDyeRemoval Rate (%)Adsorption Capacity (mg/g)Ref.
CB cam.ac.uk-based supramolecular assembly (1)Amaranth (AMR)96.08Not specified nih.govresearchgate.net
CB cam.ac.uk-CSReactive Orange 5 (RO5)>97*1622.7 nih.gov
CB cam.ac.uk-CSAcidic Blue 25 (AB25)Not specified1172.7 nih.gov
CB cam.ac.uk-CSReactive Yellow 145 (RY145)Not specified1361.9 nih.gov

*Simultaneous co-adsorption with Pb2+.

Antibiotic Removal from Aqueous Media

Antibiotics are another class of emerging contaminants found in water bodies, posing risks to both the environment and human health due to their persistence and the potential for developing antibiotic resistance nih.gov. Cucurbit cam.ac.ukuril and its derivatives have shown potential for the removal of antibiotics from aqueous solutions nih.govresearchgate.netresearcher.life.

Similar to dye removal, the CB cam.ac.uk-based supramolecular assembly mentioned earlier has also been tested for the removal of antibacterial drugs nih.govresearchgate.net. It showed high removal efficiency for broad-spectrum antibiotics like sulfadiazine (B1682646) sodium (SFZ), with a removal rate of 96.21% nih.govresearchgate.net. The adsorption mechanism involves the formation of inclusion complexes within the CB cam.ac.uk cavities nih.govrsc.org.

Research is ongoing to develop new CB cam.ac.uk-based materials for antibiotic adsorption. For example, a cucurbit cam.ac.ukuril-based supramolecular polymer material has been investigated for the adsorption of antibiotics from aqueous solution researcher.life. These materials leverage the host-guest chemistry of CB cam.ac.uk to capture antibiotic molecules from water.

The ability of CB cam.ac.uk to form strong complexes with organic molecules, including various antibiotics, makes it a promising adsorbent for tackling antibiotic contamination in water.

Data Table: Antibiotic Removal Efficiency by CB cam.ac.uk-based Materials

MaterialAntibioticRemoval Rate (%)Adsorption Capacity (mg/g)Ref.
CB cam.ac.uk-based supramolecular assembly (1)Sulfadiazine sodium (SFZ)96.21Not specified nih.govresearchgate.net

Synthesis and Functionalization of Cucurbit 1 Uril Derivatives

Direct Functionalization Strategies

Direct functionalization involves the chemical modification of the pre-formed CB researchgate.net macrocycle. This approach is often challenging due to the chemical inertness of the cucurbituril (B1219460) framework, with its stable methylene (B1212753) and methine C-H bonds and urea (B33335) carbonyl groups requiring harsh reaction conditions to modify. nih.govacs.org

A primary and effective strategy for the direct functionalization of CB[n]s, including CB researchgate.net, is the oxidation of the methine C–H bonds on the macrocycle's "equator". nih.gov Researchers have successfully introduced hydroxyl groups onto the CB[n] skeleton (for n = 5-8) using potent oxidizing agents. nih.gov This process typically yields perhydroxylated cucurbit[n]urils, which serve as versatile platforms for subsequent modifications. nih.govresearchgate.net A notable method involves the use of potassium persulfate (K₂S₂O₈) in water to create these hydroxylated derivatives. nih.gov

Another approach to hydroxylation is the use of hydrogen peroxide (H₂O₂) activated by UV light, which can lead to monohydroxylated CB[n] (n=5-8). acs.org Studies on the oxidation of CB[n] (n=6–8) with ammonium (B1175870) persulfate have enabled the quantification of various hydroxylated species, CB[n]-(OH)ₓ. rsc.org These hydroxylated CB researchgate.net intermediates are pivotal, as the newly introduced hydroxyl groups can be converted into other functionalities, such as ethers or esters, thereby providing a gateway to a wide range of tailored derivatives. researchgate.net

Synthesis from Modified Precursors

The synthesis of CB researchgate.net derivatives from modified building blocks offers a powerful alternative to post-synthetic modification, allowing for the precise placement of functional groups. researchgate.net This bottom-up approach can be further divided based on the type of precursor used.

A more refined and successful strategy involves the use of pre-synthesized, well-defined oligomers of glycoluril (B30988). This "building block" methodology, pioneered by the Isaacs group, provides greater control over the final structure. acs.orgacs.org The formation of cucurbiturils is understood to proceed via a step-growth cyclo-oligomerization mechanism, where linear oligomers form and then cyclize. researchgate.net

By harnessing this understanding, researchers have synthesized specific CB researchgate.net derivatives. In a key example, a methylene-bridged glycoluril hexamer was condensed with functionalized bis(cyclic ethers) to yield specific CB researchgate.net derivatives. acs.orgnih.govfigshare.com This targeted approach led to the successful synthesis of derivatives such as Me₄CB researchgate.net and Cy₂CB researchgate.net. nih.govfigshare.com This method avoids the statistical mixtures produced from monomer condensation and allows for the creation of derivatives with functionalities at precise locations.

Another synthetic route involves substituting some or all of the formaldehyde (B43269) used to create the methylene bridges with other aldehydes (RCHO). This approach introduces functionality directly onto the bridging positions of the cucurbituril skeleton. While this method has been demonstrated for the synthesis of monosubstituted CB figshare.com derivatives using a mixture of formaldehyde and another aldehyde like acetaldehyde (B116499) or butyraldehyde, its application to CB researchgate.net is less common but conceptually feasible. muni.cz This strategy allows for the incorporation of a single, unique functional group, which can be valuable for specific applications requiring a single point of attachment.

Isolation and Purification Techniques

Traditional methods rely on fractional crystallization, which exploits the small differences in solubility of the various CB[n] homologues in different solvents or acid solutions. However, this process can be tedious and low-yielding. For specific derivatives, such as Me₄CB researchgate.net synthesized via the building block method, purification has been achieved using reverse-phase high-performance liquid chromatography (HPLC). acs.org

Chemical Modification for Tailored Properties

The primary motivation for synthesizing CB researchgate.net derivatives is to impart tailored properties that are absent in the parent macrocycle. nih.govacs.org A major focus has been to enhance aqueous solubility, as the poor solubility of CB researchgate.net limits its utility. The synthesis of Me₄CB researchgate.net and Cy₂CB researchgate.net via the building block approach successfully addressed this issue, yielding derivatives with significantly improved water solubility. nih.govfigshare.com The enhanced solubility of Me₄CB researchgate.net, for instance, enabled its use as a solubilizing excipient for poorly soluble drug molecules. nih.gov

Beyond solubility, functionalization provides reactive handles for covalent attachment to other systems. Hydroxylated CB researchgate.net, produced through direct oxidation, is a key platform for further chemical modification. researchgate.net Although many examples of subsequent reactions are detailed for CB figshare.com and CB nih.gov, the principles are directly applicable to CB researchgate.net. For example, hydroxylated cucurbiturils can be converted to derivatives bearing reactive groups like azides or chlorides. nih.gov These groups are amenable to a wide range of coupling reactions, such as the highly efficient "click" chemistry, enabling the conjugation of CB researchgate.net to proteins, polymers, and surfaces for advanced applications in drug delivery, bio-imaging, and sensing. nih.govnih.gov

Future Perspectives and Challenges in Cucurbit 1 Uril Research

Development of Novel Host-Guest Systems

A key area of future perspective in CB researchgate.net research lies in the continued development of novel host-guest systems. CB researchgate.net's ability to form stable ternary complexes with two guest molecules presents unique opportunities for creating complex supramolecular architectures with tailored properties rsc.orgbeilstein-journals.org. Future research aims to expand the repertoire of suitable guest molecules, including those with specific functionalities, to enable the construction of more sophisticated and responsive host-guest assemblies beilstein-journals.org. Challenges include identifying guests that exhibit high binding affinities and selectivity within the CB researchgate.net cavity, particularly in competitive environments like biological media beilstein-journals.orgrsc.org. Understanding the intricate binding mechanisms and thermodynamics through techniques like NMR spectroscopy and isothermal titration calorimetry (ITC) is crucial for the rational design of these novel systems beilstein-journals.orgresearchgate.netnih.govacs.org.

Advanced Material Fabrication

Cucurbit researchgate.neturil is increasingly being utilized as a key component in the fabrication of advanced materials researchgate.netrsc.org. Its host-guest interactions can serve as dynamic cross-linking points for polymers, leading to the creation of supramolecular polymeric materials with unique properties such as self-healing, stimuli-responsiveness, and tunable mechanical strength researchgate.netrsc.orgcam.ac.uk. Future perspectives include the design of CB researchgate.net-based materials for applications ranging from robust adhesives to smart hydrogels for various industrial and biomedical uses rsc.orgcam.ac.uk. Challenges in this area involve controlling the assembly process to achieve desired material structures and properties, improving the scalability of fabrication methods, and ensuring the long-term stability and performance of these supramolecular materials rsc.orgacs.org. Research is also exploring the use of CB researchgate.net in creating tunable luminescent materials and nanopatterned surfaces nih.govacs.orgcam.ac.uk.

Expansion of Biomedical and Sensing Applications

The unique binding properties and biocompatibility of cucurbit researchgate.neturil make it a promising candidate for expansion in biomedical and sensing applications researchgate.netnih.govcam.ac.ukacs.orgmdpi.com. In the biomedical field, CB researchgate.net-based systems are being investigated for targeted drug delivery, controlled release, and as components in supramolecular therapeutics researchgate.netnih.govcam.ac.uk. The ability to encapsulate and protect drug molecules, as well as provide stimuli-responsive release, is a significant advantage cam.ac.uknih.gov. Future directions include developing more efficient and targeted drug delivery systems, exploring CB researchgate.net in diagnostic imaging, and utilizing its interactions for therapeutic interventions nih.govcam.ac.uk. Challenges include ensuring the in vivo stability and targeting efficiency of CB researchgate.net complexes, minimizing potential off-target effects, and navigating the complexities of biological environments nih.govnih.gov.

In sensing applications, CB researchgate.net can be used to develop highly sensitive and selective sensors for various analytes through host-guest interactions that induce measurable changes, such as fluorescence quenching or electrochemical responses researchgate.netfrontiersin.orgnankai.edu.cnresearchgate.netacs.org. Future perspectives involve designing CB researchgate.net-based sensing platforms for a wider range of targets, including biomarkers, environmental pollutants, and food contaminants frontiersin.orgnankai.edu.cnacs.org. The development of indicator-displacement assays (IDAs) utilizing CB researchgate.net is a particularly active area, enabling the detection of non-fluorescent analytes frontiersin.orgrsc.org. Challenges include improving the sensitivity and selectivity of sensors in complex samples, developing robust and portable sensing devices, and addressing potential interference from competing species frontiersin.orgrsc.org.

Addressing Current Limitations and Future Directions

Despite the significant progress, several limitations in CB researchgate.net research need to be addressed for its widespread adoption in various applications. One key challenge is the limited solubility of some CB[n] homologues, including CB researchgate.net, which can hinder their use in certain applications, particularly in biological systems rsc.org. Although strategies like functionalization and the use of co-solvents are being explored, improving the water solubility of CB researchgate.net remains an important future direction acs.org.

Another challenge lies in the controlled synthesis and purification of CB researchgate.net to ensure high purity and scalability for potential industrial applications. Developing more efficient and cost-effective synthetic routes is crucial rsc.org.

Furthermore, a deeper understanding of the complex host-guest interactions involving CB researchgate.net, especially in complex biological matrices, is necessary for the rational design of future systems rsc.orgacs.org. Advanced computational modeling and experimental techniques are vital in this regard.

Future directions also include exploring the potential of functionalized CB researchgate.net derivatives with tailored properties for specific applications acs.orgnih.gov. Attaching various functional groups to the CB researchgate.net scaffold can impart new characteristics, such as enhanced solubility, targeted delivery capabilities, or responsiveness to external stimuli acs.org.

Finally, moving from fundamental research to practical applications requires addressing regulatory considerations, particularly for biomedical uses, and developing standardized methods for the characterization and evaluation of CB researchgate.net-based systems.

Here is a table summarizing some research findings related to CB researchgate.net host-guest interactions and applications:

Host-Guest System / ApplicationKey FindingReference
CB researchgate.net and N-(4-diethylaminobenzyl)chitosan supramolecular gelFormation of a thermosensitive and pH-sensitive supramolecular gel with potential for pH-sensitive drug controlled release. nih.gov
CB researchgate.net and thiazolothiazole methyl-viologen (TMV) complexHumidity- and temperature-tunable multicolor luminescence, applicable in visual luminescent devices. nih.gov
CB researchgate.net and bromophenyl pyridine (B92270) derivativesFormation of a charge-transfer dimer exhibiting room-temperature phosphorescence in aqueous solution, with potential for biological imaging and sensing. researchgate.net
CB researchgate.net-based hydrogels for drug deliveryDemonstrated potential as drug delivery reservoirs with tunable mechanical properties and stimuli-responsiveness. cam.ac.uk
CB researchgate.net-based fluorescent-indicator displacement assays (IDAs)Development of IDAs for sensing various organic compounds, including pharmaceuticals like memantine, in aqueous solution and blood serum. frontiersin.orgrsc.org
CB researchgate.net-based supramolecular probe for 3-nitrotyrosine (B3424624) detectionDesign of a fluorescent probe for the specific detection of 3-nitrotyrosine in human serum and plasma. acs.org
CB researchgate.net-mediated supramolecular polymersConstruction of supramolecular polymers with tunable properties through dynamic host-guest interactions. rsc.org

Q & A

Q. How can researchers predict the solubility enhancement of hydrophobic compounds mediated by Cucurbit[8]uril?

The Linear Solvation Energy Relationship (LSER) model is a robust method to predict solubility changes. For example, the solubility of methylene blue derivatives increases with this compound due to cavity size and polarity matching. Experimental data show this compound achieves solubility values up to 9.4 mM for MEABZ (a tricyclic dye), outperforming smaller homologs like Cucurbit[6]uril (2.4 mM) . The LSER model incorporates parameters like cavity volume, hydrogen-bonding capacity, and π-π interactions to generalize predictions across macrocycles .

Q. What experimental methods are used to estimate binding constants for this compound-host-guest complexes?

Electrochemical techniques, such as cyclic voltammetry, enable rapid determination of binding constants. For ternary complexes (e.g., this compound with redox-active guests like resazurin), shifts in redox potentials correlate with binding affinities. Computational modeling (e.g., density functional theory) complements experimental data to resolve stoichiometry and cooperative effects . This approach is critical for designing stimuli-responsive systems, such as redox-switchable drug delivery platforms.

Q. How does this compound facilitate protein dimerization, and what are the key experimental readouts?

this compound binds to Phe-Gly-Gly (FGG) motifs on proteins, inducing reversible dimerization. Fluorescence Resonance Energy Transfer (FRET) between CFP/YFP fusion proteins confirms dimerization, with FRET ratios increasing from 0.5 to 1.2 upon this compound addition . Competitive inhibition assays using free FGG peptides validate specificity, while UV-light-triggered release from caged complexes enables spatiotemporal control .

Advanced Research Questions

Q. How can researchers resolve contradictions in ternary complex stability for this compound-based systems?

Ternary complex stability often depends on cooperativity between guest molecules. For example, redox-active guests like resazurin exhibit weaker binding (K = 10³ M⁻¹) compared to adamantane derivatives (K = 10⁶ M⁻¹) due to electronic mismatches . To address discrepancies, isothermal titration calorimetry (ITC) and NMR titration experiments are combined to dissect enthalpic/entropic contributions and validate computational predictions .

Q. What strategies enable the design of this compound-based supramolecular networks with tunable morphologies?

Co-assembly with amphiphilic peptides or polymers allows control over aggregation states. For instance, methionine-containing peptides form nano-sized particles with this compound, but oxidation to methionine sulfone shifts the equilibrium toward micron-sized sheets due to reduced binding affinity. This morphological change is monitored via dynamic light scattering (DLS) and fluorescence microscopy .

Q. How can this compound be integrated into enzyme reactivation studies for inactive mutants?

Caspase-8 mutants (e.g., D384A) lacking catalytic activity regain function when this compound induces dimerization of FGG-tagged domains. Activity is quantified using fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3 cleavage). Competitive inhibitors (e.g., free FGG peptides) suppress reactivation, confirming this compound’s role in restoring allosteric communication .

Q. What methodologies are employed to study this compound’s role in modulating redox reactions?

Host-guest complexation alters redox potentials of guests like resazurin. Cyclic voltammetry reveals a 120 mV negative shift in reduction potential upon this compound binding, slowing resazurin-to-resorufin conversion. Competitive binding assays with adamantane derivatives reverse this effect, demonstrating tunable redox modulation .

Methodological Considerations

  • Data Interpretation : Conflicting binding constants may arise from solvent polarity (e.g., water vs. DMSO) or competing ions (e.g., Na⁺/K⁺). Standardize buffer conditions and validate with orthogonal techniques like ITC .
  • Experimental Design : For protein dimerization studies, include negative controls (e.g., FGG-free proteins) and quantify FRET efficiency using ratiometric analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.